molecular formula C8H10BNO3 B141188 3-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 832695-88-2

3-(N-Methylaminocarbonyl)phenylboronic acid

Katalognummer: B141188
CAS-Nummer: 832695-88-2
Molekulargewicht: 178.98 g/mol
InChI-Schlüssel: FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(N-Methylaminocarbonyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10BNO3 and its molecular weight is 178.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378523
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832695-88-2
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is curated for professionals in research and development who require precise data for applications in organic synthesis, medicinal chemistry, and materials science. This document presents available quantitative data in a structured format, details relevant experimental methodologies, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

This compound, a derivative of phenylboronic acid, is a solid compound at room temperature.[1] Its utility in scientific research stems from the versatile reactivity of the boronic acid moiety, particularly in cross-coupling reactions.

Quantitative Data Summary
PropertyValueSource
IUPAC Name [3-(methylcarbamoyl)phenyl]boronic acid[1]
CAS Number 832695-88-2[1]
Molecular Formula C₈H₁₀BNO₃[1]
Molecular Weight 178.98 g/mol [1]
Appearance Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[2][3] Specific solubility data for this compound is not available.
pKa Data not available. The pKa of phenylboronic acid is approximately 8.83.[2] The acidity of substituted phenylboronic acids is influenced by the nature and position of the substituent.[4][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties. The following sections outline standard methodologies applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A standard and widely used method for its determination is capillary melting point measurement.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of pKa by UV-Vis Spectroscopy

The acidity constant (pKa) of a boronic acid can be determined spectrophotometrically by measuring the change in absorbance at different pH values. This method is based on the different UV spectra of the acidic (boronic acid) and basic (boronate) forms of the molecule.[7]

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • pH meter

  • A set of buffers covering a wide pH range (e.g., citric acid-sodium phosphate for pH 3.6-8.7, borax for pH 8.7-11, and disodium hydrogen phosphate/sodium phosphate for pH 11-13)[7]

  • Acetonitrile (or other suitable organic solvent)

  • Concentrated HCl and NaOH solutions for pH adjustment

  • 96-well UV-transparent microtiter plate

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile (e.g., 2.5 mM).[7]

  • Prepare a series of buffer solutions with known pH values, covering the expected pKa range. The ionic strength of the buffers should be kept constant (e.g., 0.1 M using KCl).[7]

  • In each well of the microtiter plate, mix a defined volume of the boronic acid stock solution with a specific buffer solution and, if necessary, additional solvent to maintain a consistent final solvent composition (e.g., water/acetonitrile = 3:1).[7]

  • Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[7]

  • Plot the absorbance at a specific wavelength (where the difference between the acid and base forms is maximal) against the pH of the solutions.

  • The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by finding the pH at the inflection point of the curve.[7]

Synthetic Workflow Visualization

Boronic acids are fundamental building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a generalized synthetic pathway for the preparation of this compound from a corresponding aryl halide.

Synthesis_Workflow A 3-Bromo-N-methylbenzamide B Lithiation (e.g., n-BuLi, THF, -78 °C) A->B Reactant C Aryl Lithium Intermediate B->C D Borylation (e.g., Triisopropyl borate) C->D Intermediate E Boronate Ester Intermediate D->E F Acidic Workup (e.g., HCl) E->F Intermediate G This compound F->G Product

Caption: Generalized synthesis of this compound.

References

3-(N-Methylaminocarbonyl)phenylboronic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound, also known as 3-borono-N-methylbenzamide, possesses a phenyl ring substituted with a boronic acid group at position 3 and an N-methylaminocarbonyl group. This unique structure makes it a valuable intermediate in organic synthesis.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀BNO₃[1]
Molecular Weight 178.98 g/mol [1]
CAS Number 832695-88-2[2]
Appearance Solid[1]
Melting Point 114-124 °C[3]
InChI Key FYFFPNFUVMBPRZ-UHFFFAOYSA-N[1]

Synthesis

A plausible synthetic route to this compound starts from 3-bromobenzoyl chloride. The synthesis involves two main steps: amidation followed by a borylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromo-N-methylbenzamide

  • In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2 equivalents) in the same solvent to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-N-methylbenzamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-bromo-N-methylbenzamide (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of hydrochloric acid (1 M).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Amidation Amidation (DCM or THF, 0°C to RT) 3-Bromobenzoyl_Chloride->Amidation Methylamine Methylamine Methylamine->Amidation 3-Bromo-N-methylbenzamide 3-Bromo-N- methylbenzamide Amidation->3-Bromo-N-methylbenzamide Borylation Borylation (THF, -78°C to RT) 3-Bromo-N-methylbenzamide->Borylation nBuLi n-Butyllithium nBuLi->Borylation Triisopropyl_Borate Triisopropyl Borate Triisopropyl_Borate->Borylation Final_Product 3-(N-Methylaminocarbonyl) -phenylboronic acid Borylation->Final_Product

Synthesis workflow for this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HAr-H
~8.0d1HAr-H
~7.8d1HAr-H
~7.5t1HAr-H
~2.8d3H-CH₃
~8.0-9.0br s1H-NH
~8.0-8.5br s2H-B(OH)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O
~135Ar-C
~134Ar-C (C-B)
~130Ar-C
~129Ar-C
~128Ar-C
~126Ar-C
~26-CH₃

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
3350-3310N-H stretchAmide (-NH)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
1680-1640C=O stretchAmide (Amide I)
1600-1450C=C stretchAromatic
1570-1515N-H bendAmide (Amide II)
1400-1300B-O stretchBoronic acid

Experimental Protocol: FT-IR Spectroscopy

  • Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺179.0781
[M+Na]⁺201.0600

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to determine the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Table 6: Representative HPLC Method for this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample solution and run the gradient program.

  • Monitor the chromatogram and determine the retention time and peak area of the main component to assess its purity.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

This compound serves as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently observed in various cancers.

Inhibitors derived from this boronic acid derivative can be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity. This inhibition leads to the downregulation of downstream signaling events, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Inhibitors derived from 3-(N-Methylaminocarbonyl) -phenylboronic acid Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

This guide provides a foundational understanding of this compound, highlighting its synthesis, characterization, and significance in the development of targeted cancer therapies. The detailed protocols and data serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 832695-88-2

This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties

This compound, also known as 3-Borono-N-methylbenzamide, is a solid organic compound. Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 832695-88-2
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Appearance Solid
Melting Point 114-124°C
InChI Key FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Synonyms 3-Borono-N-methylbenzamide, (3-(Methylcarbamoyl)phenyl)boronic acid, 3-(Methylaminocarbonyl)benzeneboronic acid

Chemical Structure

The structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and an N-methylaminocarbonyl group (-C(=O)NHCH₃) at position 3.

Caption: 2D structure of this compound.

Synthesis and Purification

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids. The starting material for this specific compound is 3-bromo-N-methylbenzamide.

Materials:

  • 3-bromo-N-methylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

  • Initial Solution: 3-bromo-N-methylbenzamide (1.0 equivalent) is dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for an additional 10-15 minutes after the addition is complete.

  • Borylation: Trimethyl borate (4.0 equivalents) is added dropwise, again keeping the temperature at -78°C. The mixture is stirred for 1 hour at -78°C, then allowed to warm slowly to -20°C over approximately 30 minutes.

  • Quenching and Hydrolysis: The reaction is quenched by the addition of 2 M HCl. The mixture is stirred for 10 minutes.

  • Work-up: The reaction mixture is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of dichloromethane and acetone, or ethyl acetate and hexanes)

Procedure:

  • Column Preparation: A chromatography column is packed with silica gel using the chosen eluent system.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The product is eluted from the column with the chosen solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start Dissolve 3-bromo-N- methylbenzamide in THF Cool Cool to -78°C Start->Cool Lithiation Add n-BuLi dropwise Cool->Lithiation Borylation Add Trimethyl Borate Lithiation->Borylation Warm Warm to -20°C Borylation->Warm Quench Quench with 2M HCl Warm->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Column Silica Gel Column Chromatography Dry->Column Elute Elute with Solvent (e.g., DCM/Acetone) Column->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Research and Drug Development

Phenylboronic acids are exceptionally versatile reagents in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Intermediate in Suzuki-Miyaura Coupling

This compound serves as a crucial building block for introducing the 3-(N-methylcarbamoyl)phenyl moiety into more complex molecules. This is particularly valuable in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.

G A 3-(N-Methylaminocarbonyl)- phenylboronic acid R¹-B(OH)₂ Catalyst Pd(0) Catalyst + Base A:f0->Catalyst B Aryl/Vinyl Halide or Triflate R²-X B:f0->Catalyst Product Coupled Product R¹-R² Catalyst->Product:f0 C-C Bond Formation Side_Products Side Products Catalyst->Side_Products

Caption: Role in the Suzuki-Miyaura cross-coupling reaction.

Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] this compound is used as a precursor in the synthesis of novel kinase inhibitors that target this pathway.[5] The N-methylbenzamide moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the boronic acid functional group serves as a handle for synthetic elaboration via Suzuki coupling to construct the final inhibitor scaffold.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Inhibitor derived from 3-(N-Methylaminocarbonyl)- phenylboronic acid Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Spectroscopic Data

Spectroscopy TypeExpected Characteristics
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.3-8.2 ppm. - N-H proton: Broad singlet, chemical shift is solvent-dependent. - B(OH)₂ protons: Very broad singlet, often exchanges with D₂O. - N-CH₃ protons: Singlet or doublet (due to coupling with N-H) around δ 2.8-3.0 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the boron (ipso-carbon) may be broad or unobserved. - C=O (Amide): Signal around δ 165-170 ppm. - N-CH₃ carbon: Signal around δ 26-28 ppm.
¹¹B NMR A broad signal in the range of δ 27-33 ppm is characteristic for trigonal planar arylboronic acids.
IR Spectroscopy - O-H stretch (B-OH): Very broad band from 3200-3600 cm⁻¹. - N-H stretch (Amide): Moderate band around 3300 cm⁻¹. - C=O stretch (Amide I): Strong band around 1640 cm⁻¹. - N-H bend (Amide II): Moderate band around 1550 cm⁻¹. - B-O stretch: Strong band around 1350 cm⁻¹.
Mass Spectrometry (ESI-) Expected [M-H]⁻ peak at m/z ≈ 177.97.

Safety and Handling

Hazard Identification:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily available.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Protect from light and moisture.

Incompatible Materials:

  • Strong oxidizing agents, strong acids, strong bases.

References

A Technical Guide to the Solubility of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this document provides a comprehensive overview of the solubility characteristics of structurally related phenylboronic acids to serve as a predictive framework. Furthermore, this guide presents detailed, state-of-the-art experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise data for their specific applications. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are also detailed.

Introduction

This compound is an organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its utility in drug discovery and development, particularly as a building block in the synthesis of complex molecules, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.

This guide aims to bridge the current information gap by providing a foundational understanding of the expected solubility of this compound based on data from analogous compounds. More importantly, it equips researchers with the necessary experimental protocols to determine the solubility of this and other compounds with high accuracy and reproducibility.

Predicted Solubility Profile of this compound

The solubility of phenylboronic acids is governed by a combination of factors including the polarity of the solvent, the nature of the substituents on the phenyl ring, and the potential for hydrogen bonding. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride[1]. The presence of the N-methylaminocarbonyl group at the meta position in this compound is expected to influence its solubility profile. This functional group can participate in hydrogen bonding, potentially increasing solubility in protic and polar aprotic solvents.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a semi-quantitative insight into the expected solubility of this compound, the following table summarizes the solubility of phenylboronic acid and its substituted derivatives in a range of common organic solvents. The data is presented to illustrate general trends.

CompoundSolventTemperature (°C)SolubilityReference
Phenylboronic AcidDiethyl EtherAmbientSoluble[1]
Phenylboronic AcidEthanolAmbientSoluble[1]
Phenylboronic AcidChloroformAmbientModerately Soluble[2][3]
Phenylboronic AcidAcetoneAmbientHigh Solubility[2][3]
Phenylboronic Acid3-PentanoneAmbientHigh Solubility[2][3]
Phenylboronic AcidMethylcyclohexaneAmbientVery Low Solubility[2][3]
Isobutoxyphenylboronic Acid (ortho, meta, para)Chloroform200.006 - 0.045 (mole fraction)[4][5]
Isobutoxyphenylboronic Acid (ortho, meta, para)3-Pentanone200.022 - 0.135 (mole fraction)[4][5]
Isobutoxyphenylboronic Acid (ortho, meta, para)Acetone200.032 - 0.150 (mole fraction)[4][5]
Phenylboronic Acid Pinacol EsterVarious Organic SolventsAmbientGenerally higher than the parent acid[2][3]

Note: The introduction of substituents can significantly impact solubility. For instance, the isobutoxy group generally increases solubility in most organic solvents compared to the unsubstituted phenylboronic acid[3][5].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of how quickly a compound dissolves under specific, often non-equilibrium, conditions.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period to achieve a saturated solution.

Materials:

  • This compound (solid)

  • Organic solvent of interest (high purity)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method (HPLC or UV-Vis).

  • Analyze the diluted filtrate to determine the concentration of the dissolved compound.

G Thermodynamic Solubility Workflow (Shake-Flask Method) A Add excess solid compound and solvent to vial B Seal vial and place on shaker at constant temperature A->B C Equilibrate for 24-72 hours B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtrate for analysis D->E F Quantify concentration using HPLC or UV-Vis E->F G Calculate thermodynamic solubility F->G G Kinetic Solubility Workflow A Prepare DMSO stock solution of the compound C Add DMSO stock solution to wells A->C B Dispense organic solvent into 96-well plate B->C D Shake plate for 1-2 hours C->D E Measure turbidity (nephelometry) or absorbance (UV-Vis) D->E F Determine kinetic solubility E->F G HPLC Quantification Workflow A Develop HPLC method (column, mobile phase, etc.) B Prepare standard solutions of known concentrations A->B C Generate calibration curve (peak area vs. concentration) B->C E Determine concentration from calibration curve C->E D Inject diluted sample from solubility experiment D->E

References

Stability and Storage of 3-(N-Methylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in the proper handling, storage, and analysis of this compound, ensuring its integrity for research and development applications.

Executive Summary

This compound is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Like other boronic acids, its stability is influenced by environmental factors such as temperature, humidity, light, and pH. The primary degradation pathways for arylboronic acids are oxidation and protodeboronation. This guide outlines the chemical properties relevant to stability, potential degradation mechanisms, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling procedures.

PropertyValue
Chemical Name This compound
Synonyms 3-Borono-N-methylbenzamide
CAS Number 832695-88-2
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Appearance White to off-white solid
Melting Point 114-124°C

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation and protodeboronation. The presence of the N-methylaminocarbonyl group at the meta position can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid moiety.

3.1. Oxidative Degradation

Oxidative degradation is a significant concern for boronic acids.[1][2] This process typically involves the conversion of the boronic acid to the corresponding phenol. The reaction is often mediated by reactive oxygen species. The proposed mechanism for the oxidative degradation of arylboronic acids is illustrated in the diagram below.

Oxidative Degradation of Arylboronic Acid A Arylboronic Acid (Ar-B(OH)₂) B Intermediate Peroxoboronate A->B + [O] C Aryl Boronate Ester B->C Rearrangement D Phenol (Ar-OH) C->D + H₂O (Hydrolysis) E Boric Acid (B(OH)₃) C->E + H₂O (Hydrolysis)

Caption: Proposed pathway for the oxidative degradation of arylboronic acids.

3.2. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This degradation pathway is often catalyzed by acid or base and is influenced by temperature.

Protodeboronation of Arylboronic Acid A Arylboronic Acid (Ar-B(OH)₂) B Arene (Ar-H) A->B + H⁺ or OH⁻ (Hydrolysis) C Boric Acid (B(OH)₃) A->C + H₂O

Caption: Simplified representation of the protodeboronation of an arylboronic acid.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

Table 2: Recommended Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Humidity Store in a tightly sealed container to protect from moisture, which can facilitate hydrolysis and protodeboronation.
Light Protect from light to minimize the risk of photolytic degradation. Use amber vials or store in a dark place.
Atmosphere For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Handling:

  • Handle in a well-ventilated area.

  • Avoid inhalation of dust.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. Below are detailed protocols for conducting these studies and a general procedure for a stability-indicating HPLC method.

5.1. Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Preparation (Dilution, Neutralization) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative Degradation (e.g., 3% H₂O₂, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G HPLC Analysis (Stability-Indicating Method) F->G H Peak Purity Assessment (e.g., DAD) G->H I Degradant Identification (e.g., LC-MS) H->I Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E

References

Technical Guide: Spectroscopic Data for 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the context of drug discovery and medicinal chemistry where this compound may serve as a key building block or intermediate.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are invaluable for structural verification and analysis.

Table 1: Predicted ¹H NMR Data for this compound
Protons (Position)Predicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Ar-H (2)8.15Singlet1H-
Ar-H (4)7.95Doublet1H7.6
Ar-H (5)7.45Triplet1H7.6
Ar-H (6)7.85Doublet1H7.6
N-H6.20 (broad)Singlet1H-
C-H₃2.85Doublet3H4.8
B-(OH)₂8.30 (broad)Singlet2H-

Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCl₃ or DMSO-d₆. The broadness of the N-H and B-(OH)₂ signals is due to quadrupolar broadening and chemical exchange.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon (Position)Predicted Chemical Shift (ppm)
C=O168.5
C-B (1)135.0 (broad)
C-3134.5
C-5128.5
C-4128.0
C-6131.0
C-2133.0
N-CH₃26.5

Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Operation
  • Instrument Setup : Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.

  • Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking : Lock the spectrometer onto the deuterium signal of the solvent.

  • Parameter Setup for ¹H NMR :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Acquisition Time (at) : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans (ns) : 8-16 scans, depending on the sample concentration.

    • Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient.

  • Parameter Setup for ¹³C NMR :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time (at) : 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans (ns) : 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Spectral Width (sw) : A range of 0 to 200 ppm is typical for organic molecules.

  • Data Acquisition : Initiate the acquisition process.

  • Data Processing : After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for NMR data acquisition.

Caption: Chemical structure of this compound.

G start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep transfer Transfer to NMR Tube sample_prep->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup data_acquisition Data Acquisition (¹H and ¹³C Spectra) instrument_setup->data_acquisition processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration) processing->analysis end End analysis->end

Caption: General workflow for NMR data acquisition and analysis.

An In-Depth Technical Guide to the Synthesis and Purification of 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic pathway, outlines various purification methodologies, and presents relevant characterization data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this compound with high purity.

Introduction

This compound is a valuable bifunctional molecule featuring a boronic acid moiety and an N-methylcarboxamide group. The boronic acid functionality allows for participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The N-methylcarboxamide group can influence the molecule's solubility, polarity, and potential for hydrogen bonding interactions, making it an attractive component in the design of pharmacologically active compounds. This guide will focus on a common and effective synthetic route starting from 3-bromo-N-methylbenzamide.

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is analogous to the well-established procedures for the preparation of various arylboronic acids.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway 3-bromo-N-methylbenzamide 3-bromo-N-methylbenzamide Lithium-halogen exchange Lithium-halogen exchange 3-bromo-N-methylbenzamide->Lithium-halogen exchange n-BuLi, THF -78 °C Borylation Borylation Lithium-halogen exchange->Borylation B(OCH3)3, -78 °C Hydrolysis Hydrolysis Borylation->Hydrolysis aq. HCl This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of analogous arylboronic acids.[1] Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

  • 3-bromo-N-methylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate (B(OCH₃)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 3-bromo-N-methylbenzamide.

  • Dissolution: Anhydrous THF is added to dissolve the starting material under an inert atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a short period (e.g., 5-15 minutes) after the addition is complete.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then stirred at this temperature for approximately 1-2 hours.

  • Warming: The reaction is allowed to slowly warm to a higher temperature, for example, -20 °C, over a period of 20-30 minutes.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous solution of hydrochloric acid. The mixture is stirred for a few minutes.

  • Neutralization and Extraction: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data (Representative)
ParameterExpected Value
Yield 50-70%
Purity (crude) >80%

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for downstream applications. Several methods can be employed, and the choice will depend on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Protocol:

  • Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification via Salt Formation

This method takes advantage of the acidic nature of the boronic acid to separate it from non-acidic impurities.

Purification_Workflow cluster_0 Crude Product cluster_1 Salt Formation & Extraction cluster_2 Acidification & Isolation Crude Product Crude Product (in organic solvent) Base Addition Add aq. Base (e.g., NaOH) Crude Product->Base Addition Phase Separation Separate Layers Base Addition->Phase Separation Organic Layer Organic Layer (Non-acidic impurities) Phase Separation->Organic Layer Aqueous Layer Aqueous Layer (Boronate Salt) Phase Separation->Aqueous Layer Acidification Acidify with aq. Acid (e.g., HCl) Aqueous Layer->Acidification Precipitation Precipitation of Pure Boronic Acid Acidification->Precipitation Filtration & Drying Filter and Dry Precipitation->Filtration & Drying Pure Product Pure Product Filtration & Drying->Pure Product

Caption: Workflow for the purification of this compound via salt formation.

Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.

  • Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.

  • Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.

  • Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of around 2-3. The purified boronic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data
ParameterExpected Value
Purity (after purification) >95% (by HPLC or NMR)

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Appearance White to off-white solid
Melting Point 114-124 °C
Spectroscopic Data (Expected)
  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons will appear as multiplets in the range of δ 7.5-8.2 ppm.

    • The N-H proton of the amide will likely appear as a broad singlet or a doublet (if coupled to the methyl group) between δ 8.0-9.0 ppm.

    • The B(OH)₂ protons will appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm.

    • The N-methyl protons will be a singlet or a doublet (if coupled to the N-H proton) around δ 2.8 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.

    • Aromatic carbons will appear in the range of δ 125-140 ppm. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

    • The N-methyl carbon will be around δ 26 ppm.

  • ¹¹B NMR:

    • A broad singlet is expected in the range of δ 28-32 ppm for the trigonal planar boronic acid.

  • Mass Spectrometry (ESI):

    • Expected m/z for [M+H]⁺: 180.08.

    • Expected m/z for [M+Na]⁺: 202.06.

Safety and Handling

  • This compound is an irritant. Avoid contact with skin, eyes, and clothing.

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This technical guide has detailed a practical and effective method for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this important building block in high purity for use in various research and development applications, particularly in the field of medicinal chemistry. The provided workflows and representative data serve as a valuable resource for the successful synthesis and characterization of this compound.

References

The Role of the N-Methylaminocarbonyl Group in Phenylboronic Acid Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the N-methylaminocarbonyl group's role in modulating the reactivity of phenylboronic acid. Phenylboronic acids are critical reagents in organic synthesis and drug development, with applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of sensors and therapeutic agents. The nature of the substituent on the phenyl ring profoundly influences the boronic acid's electronic and steric properties, thereby dictating its reactivity. This document delves into the specific effects of the N-methylaminocarbonyl [-C(O)NHCH₃] group, examining its impact on the acidity (pKa), performance in cross-coupling reactions, and interactions with biological molecules. This guide synthesizes available data, proposes experimental protocols for further investigation, and provides a framework for understanding and predicting the behavior of N-methylaminocarbonyl-substituted phenylboronic acids in various chemical and biological contexts.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are versatile organic compounds characterized by a boronic acid [-B(OH)₂] functional group attached to a phenyl ring. Their utility stems from the unique properties of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid. This Lewis acidity is central to their reactivity, enabling them to participate in a wide array of chemical transformations.

The reactivity of the boronic acid moiety can be finely tuned by introducing substituents onto the phenyl ring. These substituents exert electronic and steric effects that modulate the Lewis acidity of the boron center, influencing key reaction parameters such as reaction rates, equilibrium constants, and binding affinities. Understanding these substituent effects is paramount for the rational design of novel reagents, catalysts, and therapeutic agents.

This guide focuses specifically on the N-methylaminocarbonyl group as a substituent. This group, also known as the N-methylcarbamoyl group, is of particular interest due to its combination of electronic and steric features. It contains a carbonyl group, which is electron-withdrawing, and a nitrogen atom with a lone pair of electrons, which can participate in resonance. This duality suggests a nuanced influence on the reactivity of the phenylboronic acid.

Electronic and Steric Effects of the N-Methylaminocarbonyl Group

The overall influence of a substituent on the reactivity of an aromatic ring can be dissected into its electronic and steric contributions.

Electronic Effects

The electronic effect of the N-methylaminocarbonyl group is a combination of inductive and resonance effects.

  • Inductive Effect (-I): The carbonyl group is strongly electronegative, leading to a withdrawal of electron density from the phenyl ring through the sigma bond framework. This inductive effect deactivates the ring and increases the Lewis acidity of the boronic acid group.

  • Resonance Effect (+M/-M): The nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the phenyl ring, a +M (mesomeric) effect. Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M effect). The overall resonance effect is a balance of these two opposing contributions. For an amide group, the resonance donation from the nitrogen lone pair is generally considered to be significant.

Steric Effects

Impact on Acidity (pKa)

The Lewis acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger Lewis acid. The pKa of a substituted phenylboronic acid is influenced by the electronic nature of the substituent. Electron-withdrawing groups stabilize the anionic boronate species [ArB(OH)₃]⁻, thus lowering the pKa and increasing acidity.

A study by Springsteen et al. investigated the pKa of various substituted phenylboronic acids.[1] The pKa of 4-(methylcarbamoyl)phenylboronic acid was determined to be lower than that of unsubstituted phenylboronic acid, consistent with the electron-withdrawing nature of the N-methylaminocarbonyl group.[1]

Table 1: pKa Values of Selected Phenylboronic Acids

SubstituentPositionpKaReference
H-~9.0[1]
3-AcetamidometaHigher than PBA[1]
4-MethylcarbamoylparaLower than PBA[1]
4-FormylparaLower than PBA[1]

Note: "Higher" and "Lower" are qualitative descriptions from the source. Precise numerical values for all compounds were not provided in the abstract.

The lower pKa of 4-(N-methylaminocarbonyl)phenylboronic acid has significant implications for its applications, particularly in diol binding, as a lower pKa facilitates the formation of the boronate anion at physiological pH.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The reactivity of the boronic acid in this reaction is influenced by the electronic and steric properties of its substituents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid primarily affects the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar'-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar-B(OH)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the N-methylaminocarbonyl group is expected to have a complex effect on the Suzuki-Miyaura reaction. On one hand, increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex required for transmetalation. On the other hand, the deactivation of the aromatic ring might decrease its nucleophilicity, potentially slowing down the transfer to the palladium center.

Comparative kinetic studies are necessary to fully elucidate the role of the N-methylaminocarbonyl group in Suzuki-Miyaura reactions. A proposed experimental workflow to assess this is provided in Section 7.

Interactions with Diols and Applications in Sensing

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the basis for their use in sensors for diol-containing molecules, most notably glucose.

The binding affinity of a phenylboronic acid for a diol is highly dependent on the pH of the medium and the pKa of the boronic acid. The formation of the more nucleophilic tetrahedral boronate anion is crucial for efficient diol binding.

Diol_Binding cluster_0 Boronic Acid Equilibrium cluster_1 Boronate Ester Formation ArB(OH)2 ArB(OH)2 ArB(OH)3- ArB(OH)3- ArB(OH)2->ArB(OH)3- + OH- ArB(OH)3-->ArB(OH)2 - OH- Cyclic Boronate Ester Cyclic Boronate Ester ArB(OH)3-->Cyclic Boronate Ester + Diol Cyclic Boronate Ester->ArB(OH)3- - Diol

Figure 2: Equilibrium between phenylboronic acid, its boronate anion, and the cyclic boronate ester formed with a diol.

The N-methylaminocarbonyl group, by lowering the pKa of the phenylboronic acid, is expected to enhance its binding affinity for diols at or near physiological pH (7.4). This makes N-methylaminocarbonyl-substituted phenylboronic acids promising candidates for the development of glucose sensors that operate under physiological conditions.[2]

Role in Drug Development: Proteasome Inhibition

Boronic acids have emerged as a significant class of therapeutic agents, with the proteasome inhibitor bortezomib being a prominent example used in the treatment of multiple myeloma. The mechanism of action involves the boronic acid moiety forming a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome, thereby inhibiting its function.

Proteasome_Inhibition Proteasome Proteasome Inactivated Proteasome Complex Inactivated Proteasome Complex Proteasome->Inactivated Proteasome Complex Dipeptidyl Boronic Acid Dipeptidyl Boronic Acid Dipeptidyl Boronic Acid->Inactivated Proteasome Complex Covalent Bonding Ubiquitinated Protein Accumulation Ubiquitinated Protein Accumulation Inactivated Proteasome Complex->Ubiquitinated Protein Accumulation Apoptosis Apoptosis Ubiquitinated Protein Accumulation->Apoptosis

Figure 3: Simplified schematic of proteasome inhibition by a dipeptidyl boronic acid, leading to apoptosis.

The N-methylaminocarbonyl group can be incorporated into the peptide backbone of such inhibitors. Its ability to form hydrogen bonds and its electronic influence on the boronic acid's reactivity can contribute to the overall binding affinity and selectivity of the inhibitor for the proteasome. The design of second-generation proteasome inhibitors often involves modifying the peptide side chains and the terminal capping group to optimize potency, selectivity, and pharmacokinetic properties. The N-methylaminocarbonyl group offers a synthetically accessible and tunable moiety for such optimizations.

Experimental Protocols

This section outlines detailed methodologies for key experiments to quantitatively assess the role of the N-methylaminocarbonyl group in phenylboronic acid reactivity.

Synthesis of 4-(N-Methylaminocarbonyl)phenylboronic Acid

A common route for the synthesis of 4-(N-methylaminocarbonyl)phenylboronic acid starts from 4-carboxyphenylboronic acid.

Synthesis_Workflow 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid Acid Chloride Acid Chloride 4-Carboxyphenylboronic Acid->Acid Chloride 1. Thionyl Chloride 4-(N-Methylaminocarbonyl)phenylboronic Acid 4-(N-Methylaminocarbonyl)phenylboronic Acid Acid Chloride->4-(N-Methylaminocarbonyl)phenylboronic Acid 2. Methylamine

Figure 4: Synthetic workflow for 4-(N-methylaminocarbonyl)phenylboronic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-carboxyphenylboronic acid in anhydrous DCM. Add an excess of thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the solution becomes clear.

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve an excess of methylamine in anhydrous THF. Slowly add the acid chloride solution to the methylamine solution at 0 °C with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-(N-methylaminocarbonyl)phenylboronic acid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of pKa by UV-Vis Spectrophotometry

Materials:

  • 4-(N-Methylaminocarbonyl)phenylboronic acid

  • Buffer solutions of varying pH (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).

  • Prepare a series of solutions with a constant concentration of the boronic acid in buffers of different, precisely known pH values.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

  • The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC

HPLC_Workflow Reaction Setup Reaction Setup Aliquots at Time Intervals Aliquots at Time Intervals Reaction Setup->Aliquots at Time Intervals Quenching Quenching Aliquots at Time Intervals->Quenching Dilution & Filtration Dilution & Filtration Quenching->Dilution & Filtration HPLC Analysis HPLC Analysis Dilution & Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Figure 5: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using HPLC.

Materials:

  • 4-(N-Methylaminocarbonyl)phenylboronic acid and other substituted phenylboronic acids for comparison

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water)

  • Internal standard (e.g., biphenyl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Set up the Suzuki-Miyaura reaction in a thermostatted vessel with all reactants except the palladium catalyst. Include a known amount of an internal standard.

  • Take an initial sample (t=0) before adding the catalyst.

  • Initiate the reaction by adding the palladium catalyst.

  • At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench them (e.g., by adding a large volume of cold acetonitrile).

  • Dilute and filter the quenched samples before injection into the HPLC.

  • Analyze the samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product.

  • Quantify the concentrations of the reactants and products at each time point by comparing their peak areas to that of the internal standard.

  • Plot concentration versus time to determine the reaction rate. By performing the reaction with different initial concentrations of reactants, the rate law and rate constant can be determined.

Data Presentation

To facilitate a clear comparison of the reactivity of N-methylaminocarbonyl-substituted phenylboronic acid with other substituted analogs, all quantitative data should be summarized in structured tables.

Table 2: Comparative pKa Values of Substituted Phenylboronic Acids

SubstituentPositionpKa (experimental)pKa (predicted)
H-
4-OCH₃para
4-CH₃para
4-Clpara
4-C(O)NHCH₃ para
4-NO₂para
3-Clmeta
3-C(O)NHCH₃ meta

Table 3: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole

Substituent on Phenylboronic AcidPositionRelative Rate Constant (k_rel)
H-1.00
4-OCH₃para
4-CH₃para
4-Clpara
4-C(O)NHCH₃ para
4-NO₂para
3-C(O)NHCH₃ meta

Table 4: Comparative Binding Constants (K_b) of Substituted Phenylboronic Acids with Glucose at pH 7.4

Substituent on Phenylboronic AcidPositionBinding Constant (K_b, M⁻¹)
H-
4-OCH₃para
4-CH₃para
4-Clpara
4-C(O)NHCH₃ para
4-NO₂para
3-C(O)NHCH₃ meta

Note: The tables are templates to be populated with experimental or literature data.

Conclusion

The N-methylaminocarbonyl group exerts a significant, albeit complex, influence on the reactivity of phenylboronic acid. Its electron-withdrawing nature increases the Lewis acidity of the boronic acid moiety, which is advantageous for applications such as diol sensing at physiological pH. In the context of Suzuki-Miyaura cross-coupling, its effect on the reaction rate is a balance between enhanced boronate formation and potential deactivation of the aromatic ring. For applications in drug discovery, particularly in the design of proteasome inhibitors, the N-methylaminocarbonyl group offers opportunities for hydrogen bonding and fine-tuning of electronic properties to optimize binding affinity and selectivity.

Further quantitative experimental studies, following the protocols outlined in this guide, are essential to fully elucidate the structure-activity relationships of N-methylaminocarbonyl-substituted phenylboronic acids. Such studies will enable a more rational design of these valuable compounds for a wide range of applications in chemistry, materials science, and medicine.

References

Exploring the Electronic Effects of Substituents on Phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, celebrated for their versatility in synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] Beyond synthesis, their ability to reversibly bind with diols makes them invaluable in the development of sensors, particularly for carbohydrates like glucose, and in drug delivery systems.[2][3][4]

The reactivity, acidity, and binding affinity of a phenylboronic acid are profoundly influenced by the electronic properties of substituents on the phenyl ring.[3][5] An electron-withdrawing group (EWG) enhances the Lewis acidity of the boron atom, while an electron-donating group (EDG) diminishes it. This modulation of the boron center's electron density directly impacts key chemical properties, including the acid dissociation constant (pKa) and the kinetics of reactions in which it participates.[5][6] Understanding and quantifying these electronic effects is therefore critical for designing novel catalysts, developing sensitive and selective sensors, and optimizing pharmaceutical candidates. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Theoretical Framework: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of an aromatic compound.[7][8] It establishes a linear free-energy relationship, expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.[7][9]

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is independent of the reaction type. It quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to electronic effects.[7][9]

For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is aided by electron-withdrawing groups, which stabilize the resulting boronate anion. Studies have shown the ρ value for the dissociation of meta- and para-substituted phenylboronic acids to be approximately 2.1, indicating a high sensitivity to substituent effects—greater than that of benzoic acid dissociation (ρ = 1.00).[6][10]

Hammett_Equation substituent Substituent (R) center substituent->center reaction Reaction Center reaction->center rate log(k/k₀) sigma σ Substituent Constant sigma->rate Quantifies Effect rho ρ Reaction Constant rho->rate Measures Sensitivity center->rate Influences Reactivity

Figure 1: The Hammett Equation relationship.

Quantitative Data on Substituent Effects

The electronic effect of a substituent is most directly observed in the pKa of the phenylboronic acid. Electron-withdrawing groups stabilize the negatively charged tetrahedral boronate species formed upon deprotonation, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa.

pKa Values of Substituted Phenylboronic Acids

The following table summarizes the experimental pKa values for a range of phenylboronic acids with various substituents at the meta and para positions.

Substituent (X)PositionHammett Constant (σ)pKaReference(s)
-H-0.008.86[11]
-OCH₃para-0.279.25[12]
-CH₃para-0.179.17[10]
-Fpara+0.068.77[11]
-Clpara+0.238.56[10]
-Fmeta+0.348.28[11]
-OCF₃meta+0.407.93[11]
-CF₃meta+0.438.02[11]
-CNpara+0.667.84[10]
-NO₂para+0.787.23[4]
-CF₃para+0.547.72[11]

Note: pKa values can vary slightly based on experimental conditions (e.g., solvent, temperature). The values presented are representative examples from aqueous solutions.

Influence on Reaction Kinetics

The electronic nature of the substituent significantly affects the kinetics of reactions involving phenylboronic acids, such as the Suzuki-Miyaura coupling. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the phenylboronic acid can accelerate this step by increasing the Lewis acidity of the boron atom and facilitating the formation of the boronate intermediate required for transmetalation. Conversely, electron-donating groups can slow the reaction.[13] For example, in a study of the reduction of Cu(I) by para-substituted phenylboronic acids, a Hammett plot showed a positive correlation, indicating that electron-withdrawing substituents like -CN and -NO₂ increased the reaction rate.[14]

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common and effective method for synthesizing phenylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.[1][2][15]

Protocol:

  • Grignard Formation: React the appropriate substituted bromobenzene with magnesium turnings in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon) to form the corresponding phenylmagnesium bromide.

  • Boration: Cool the Grignard solution to a low temperature (typically -78 °C). Slowly add a solution of triisopropyl or trimethyl borate in the same dry solvent.[16][17]

  • Quenching and Hydrolysis: Allow the reaction to warm to room temperature while stirring. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.[16]

Synthesis_Workflow start Start: Substituted Aryl Halide (Ar-Br) grignard 1. Grignard Formation (Mg, dry THF) start->grignard reagent Arylmagnesium Bromide (Ar-MgBr) grignard->reagent boration 2. Boration (B(OR)₃, -78 °C) reagent->boration intermediate Boronate Ester (Ar-B(OR)₂) boration->intermediate hydrolysis 3. Acidic Hydrolysis (HCl (aq)) intermediate->hydrolysis product Product: Substituted Phenylboronic Acid (Ar-B(OH)₂) hydrolysis->product Electronic_Influence cluster_equilibrium Acid-Base Equilibrium pba Phenylboronic Acid (Trigonal Planar Boron) boronate Boronate Anion (Tetrahedral Boron) pba->boronate + OH⁻ - H₂O stabilizes Stabilizes Anion boronate->stabilizes destabilizes Destabilizes Anion boronate->destabilizes ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) ewg->boronate Inductive/Resonance Withdrawal edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) edg->boronate Inductive/Resonance Donation lower_pka Increases Acidity (Lower pKa) stabilizes->lower_pka higher_pka Decreases Acidity (Higher pKa) destabilizes->higher_pka

References

Methodological & Application

Optimizing Suzuki Coupling Reactions with 3-(N-Methylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the Suzuki-Miyaura cross-coupling reaction using 3-(N-Methylaminocarbonyl)phenylboronic acid. Due to the electron-withdrawing nature of the N-methylaminocarbonyl group, specific considerations for catalyst, ligand, base, and solvent selection are crucial for achieving high yields. These guidelines are based on established principles for Suzuki couplings of electron-deficient boronic acids.

Data Presentation: Optimal Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. These conditions are derived from successful couplings of structurally similar electron-deficient arylboronic acids. Optimization may be required for specific substrates.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (9:1)80-10012-2485-95
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012-1880-90
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)908-1675-85
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (10:1)11018-2470-80
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)8516-2465-75

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, 9:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask containing a magnetic stir bar, add the this compound, aryl bromide, palladium catalyst, phosphine ligand, and base.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Add the degassed solvent system to the flask via syringe.

  • Place the flask in a preheated oil bath and attach a condenser.

  • Stir the reaction mixture at the specified temperature (e.g., 80-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base setup 2. Reaction Setup: - Inert Atmosphere (Ar/N2) - Add Degassed Solvent reagents->setup reaction 3. Heating & Stirring: - Heat to specified temperature - Stir for designated time setup->reaction monitoring 4. Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup: - Dilute with Organic Solvent - Wash with H2O & Brine monitoring->workup Complete purification 6. Purification: - Dry Organic Layer - Column Chromatography workup->purification product Final Product purification->product

Caption: A flowchart of the Suzuki coupling experimental procedure.

suzuki_catalytic_cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl boronate [Ar'-B(OH)3]- boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly prominent in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are core components of many drug molecules.[1][2]

3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry. The presence of the amide functionality allows for hydrogen bonding interactions, while the boronic acid group serves as a handle for palladium-catalyzed cross-coupling, enabling its incorporation into complex molecular architectures. These application notes provide an overview of the catalysts and conditions typically employed for the Suzuki-Miyaura cross-coupling of this reagent and offer a detailed representative protocol.

Application Notes: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is the most common and well-suited cross-coupling reaction for this compound. The reaction mechanism involves a catalytic cycle with a palladium(0) species.[3] The key steps are oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for a successful reaction.

  • Palladium Precatalysts: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Ligands: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fuphos ligands) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.

Base and Solvent System: A base is required to activate the boronic acid for the transmetalation step.

  • Bases: Inorganic bases are typically used, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, especially for sterically demanding or sensitive substrates.

  • Solvents: The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, or aprotic polar solvents like dimethylformamide (DMF).[3]

The N-methylaminocarbonyl group is an amide, which is generally stable and well-tolerated under the typically basic conditions of the Suzuki-Miyaura reaction.

Quantitative Data

While specific kinetic or comparative yield data for the cross-coupling of this compound is not extensively documented in publicly accessible literature, the following table provides representative conditions for Suzuki-Miyaura couplings of various aryl halides with phenylboronic acids, which can serve as a starting point for optimization.

Aryl Halide (Ar-X)Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
4-BromoanisolePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Toluene1001898[General Conditions]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3.0)Toluene/H₂O100498[General Conditions]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801295[General Conditions]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DME851292[General Conditions]
4-BromophenolPhenylboronic acidLaF₃·Pd nanocatalyst-K₂CO₃H₂O70-97

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Equipment:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure all solids are suspended.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base pd2_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination Ar-Ar' (Product) reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up & Purification arrow arrow reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) flask 2. Add to Reaction Flask reagents->flask inert 3. Evacuate & Backfill with Inert Gas (x3) flask->inert catalyst 4. Add Catalyst & Solvents inert->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Quench & Aqueous Work-up monitor->workup purify 8. Column Chromatography workup->purify product 9. Isolate Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds between aryl partners, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of reagents.[1] This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid. Biaryl carboxamides, the products of such reactions, are of significant interest in medicinal chemistry as they are integral components of numerous biologically active molecules.[2][3] The N-methylaminocarbonyl group can participate in crucial hydrogen bonding interactions with biological targets, making this building block particularly valuable for the design of novel therapeutics.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide. The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_ArX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_ArAr [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=plaintext]; Biaryl [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="Ar'B(OH)₂\nBase"]; Transmetalation -> PdII_ArAr; PdII_ArAr -> ReductElim; ReductElim -> Biaryl; PdII_ArAr -> Pd0 [style=dashed]; } dot Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] The introduction of an N-methylaminocarbonyl group via this compound offers several advantages for drug design:

  • Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with protein targets.

  • Modulation of Physicochemical Properties: The group can influence solubility, lipophilicity, and metabolic stability, key parameters in optimizing the pharmacokinetic profile of a drug candidate.

  • Structural Rigidity: The biaryl core provides a defined three-dimensional structure for the presentation of pharmacophoric elements.

Biaryl carboxamides have been investigated as potent agonists and antagonists for various receptors and enzymes, demonstrating their utility in developing treatments for a range of diseases.[3]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Conventional Heating

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

This method is advantageous for accelerating reaction times, especially for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃) or another strong base

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the mixture to 120-150 °C for 15-30 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel or celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- Aryl Halide\n- Boronic Acid\n- Catalyst & Ligand\n- Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert\nAtmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } dot Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, providing a baseline for optimization when using this compound. Actual yields will vary depending on the specific substrates and reaction conditions employed.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)85492
4-ChlorobenzonitrileNiCl₂(dppf) (3)-K₃PO₄ (2.0)Toluene1002488
2-BromopyridinePd₂(dba)₃ (1.5)P(tBu)₃ (3)K₃PO₄ (3.0)Dioxane1001685
1-IodobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80696

This table is a compilation of typical conditions from various literature sources and serves as a guideline.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the base (e.g., from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄), or using a more active catalyst/ligand system (e.g., palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur. This can often be suppressed by the slow addition of the boronic acid or by using a lower catalyst loading.

By following these protocols and considering the key reaction parameters, researchers can effectively synthesize a wide range of biaryl compounds using this compound for applications in drug discovery and materials science.

References

Application Notes and Protocols: 3-(N-Methylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the incorporation of a methylaminocarbonylphenyl group into various heterocyclic scaffolds, a common strategy in the design of inhibitors targeting key signaling pathways implicated in cancer and other diseases. A significant application of this compound is in the preparation of thiazolopyridinylacetamide derivatives that act as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) kinases.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2] Dual inhibitors of PI3K and mTOR are of particular interest as they can simultaneously block multiple nodes in this critical pathway, potentially leading to a more profound and durable anti-cancer effect.[4]

Application: Synthesis of PI3K/mTOR Inhibitors

This compound serves as a key reagent for the synthesis of a variety of kinase inhibitors. A prominent example is its use in constructing the core structure of thiazolopyridinylacetamide-based PI3K/mTOR inhibitors. The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a halogenated thiazolopyridinylacetamide core. This reaction efficiently forms a C-C bond, linking the phenylboronic acid-derived fragment to the heterocyclic system.

Mechanism of Action of Boronic Acid-Based Inhibitors

While this compound is primarily a synthetic intermediate in this context, the boronic acid functional group itself is a well-established pharmacophore in medicinal chemistry. Boronic acids are known to form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, mimicking the tetrahedral transition state of the enzymatic reaction. This mechanism is particularly relevant for serine proteases but also has implications for kinase inhibition, where interactions with active site residues can lead to potent and selective inhibition.

Quantitative Data: Representative PI3K/mTOR Inhibitors

Compound Name/IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell Line/Assay Conditions
PI-103 820In vitro kinase assay
NVP-BEZ235 421In vitro kinase assay
GDC-0980 (Apitolisib) 517In vitro kinase assay
VS-5584 (SB2343) 2.63.7In vitro kinase assay
Gedatolisib 0.41.1In vitro kinase assay

Experimental Protocols

Synthesis of a Thiazolopyridinylacetamide PI3K/mTOR Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a hypothetical brominated thiazolopyridinylacetamide precursor.

Materials:

  • This compound

  • 2-bromo-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-5-amine (or similar halogenated core)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add the brominated thiazolopyridinylacetamide core (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired thiazolopyridinylacetamide inhibitor.

dot

Caption: Synthetic workflow for a PI3K/mTOR inhibitor.

In Vitro PI3Kα Kinase Assay Protocol

This protocol is for determining the in vitro inhibitory activity of a compound against the PI3Kα isoform using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

  • Add the PI3Kα enzyme and the lipid substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a first step to deplete the remaining ATP and a second step to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Incubate the plate as recommended by the assay kit manufacturer.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay Protocol

This protocol outlines a method for assessing the inhibitory activity of a compound against mTOR kinase using an immunoprecipitation-based assay.

Materials:

  • Cell line expressing mTOR (e.g., HEK293T)

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Anti-mTOR antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

  • Inactive substrate (e.g., recombinant 4E-BP1)

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Test compound (dissolved in DMSO)

  • Scintillation counter or phosphorimager (for radioactive assay) or appropriate detection reagents for non-radioactive assays.

Procedure:

  • Lyse the cells and immunoprecipitate mTOR using an anti-mTOR antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Prepare a serial dilution of the test compound in DMSO and further dilute in kinase assay buffer.

  • Add the diluted test compound or vehicle (DMSO) to the tubes containing the mTOR immunoprecipitates.

  • Add the inactive substrate (e.g., 4E-BP1).

  • Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).

  • Incubate the reaction at 30 °C for 20-30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated substrate using a phosphorimager. For non-radioactive methods, perform a Western blot using a phospho-specific antibody for the substrate.

  • Determine the percent inhibition at each compound concentration and calculate the IC50 value.

dot

Kinase_Assay_Workflow cluster_setup Assay Setup Serial Dilution of Inhibitor Serial Dilution of Inhibitor Plate Loading Plate Loading Serial Dilution of Inhibitor->Plate Loading Enzyme + Substrate Enzyme + Substrate Enzyme + Substrate->Plate Loading Reaction Initiation (Add ATP) Reaction Initiation (Add ATP) Plate Loading->Reaction Initiation (Add ATP) Incubation Incubation Reaction Initiation (Add ATP)->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt. Akt, in turn, phosphorylates and regulates numerous downstream targets, including the activation of mTORC1, which promotes protein synthesis and cell growth.

dot

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor Thiazolopyridinylacetamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

The Role of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Methylaminocarbonyl)phenylboronic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility lies in its bifunctional nature, possessing a boronic acid moiety suitable for palladium-catalyzed cross-coupling reactions and an N-methylaminocarbonyl (N-methylcarbamoyl) group that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases. This application note provides a comprehensive overview of its application, including a general protocol for its use in Suzuki-Miyaura coupling reactions and a discussion of the structure-activity relationships of the resulting kinase inhibitors.

While specific examples detailing the use of this compound in kinase inhibitor synthesis are not extensively documented in publicly available literature, its application can be inferred from the widespread use of similar phenylboronic acid derivatives and the known importance of the benzamide moiety in kinase inhibition.

The Suzuki-Miyaura Coupling: A Cornerstone in Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating the biaryl scaffolds common in many kinase inhibitors. This reaction involves the coupling of an organoborane (such as a boronic acid) with a halide or triflate, catalyzed by a palladium complex.

The general workflow for employing a phenylboronic acid, such as this compound, in the synthesis of a kinase inhibitor is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Heterocyclic Halide, This compound, Palladium Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heating Heat Mixture under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Final Kinase Inhibitor purification->product

General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a heterocyclic halide with this compound. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for different substrates.

Materials:

  • Heterocyclic halide (e.g., a chloro-, bromo-, or iodo-substituted pyridine, pyrimidine, or quinoline) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the heterocyclic halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired kinase inhibitor.

The Significance of the 3-(N-Methylaminocarbonyl)phenyl Moiety

The 3-(N-methylcarbamoyl)phenyl group plays a critical role in the biological activity of kinase inhibitors. The benzamide substructure is a common feature in many approved and investigational kinase inhibitors.

Structure-Activity Relationship (SAR)

The N-methylaminocarbonyl group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows it to form key interactions with the hinge region of the kinase ATP-binding site, a critical factor for potent inhibition. The meta-substitution pattern on the phenyl ring positions this functional group for optimal interaction with specific amino acid residues in the target kinase.

While specific quantitative data for inhibitors derived from this compound is scarce in the literature, studies on analogous benzamide-containing kinase inhibitors have demonstrated potent inhibitory activities. For instance, various 3-substituted benzamide derivatives have been shown to be highly potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia[1]. Similarly, novel 4-(arylaminomethyl)benzamide derivatives have exhibited significant inhibitory activity against several tyrosine kinases, including EGFR and HER-2[2].

The table below summarizes the inhibitory activities of some benzamide-containing kinase inhibitors, illustrating the potency that this scaffold can achieve.

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀/Inhibition %)
3-Substituted BenzamidesBcr-AblPotent antiproliferative activity against K562 cells[1]
4-(Arylaminomethyl)benzamidesEGFR, HER-2, HER-4, PDGFRα, PDGFRβAnalogs showed 91-92% inhibition of EGFR at 10 nM[2]
Thiazolamide–benzamide derivativesBcr-AblNovel derivatives synthesized as broad-spectrum inhibitors[3]

Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors function by blocking the activity of specific kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.

The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription CellularResponse Cell Proliferation, Survival, etc. Transcription->CellularResponse Inhibitor Kinase Inhibitor Inhibitor->RTK e.g., RTK inhibitors Inhibitor->Raf e.g., Raf inhibitors Inhibitor->MEK e.g., MEK inhibitors Inhibitor->PI3K e.g., PI3K inhibitors Inhibitor->Akt e.g., Akt inhibitors Inhibitor->mTOR e.g., mTOR inhibitors

A generic kinase signaling pathway.

Conclusion

This compound represents a valuable, albeit not widely documented, reagent for the synthesis of kinase inhibitors. Its utility is derived from its suitability for Suzuki-Miyaura coupling and the ability of the incorporated N-methylcarbamoylphenyl moiety to form critical hydrogen bond interactions within the kinase active site. The general protocol and principles outlined in this application note provide a framework for researchers to utilize this and similar building blocks in the design and synthesis of novel kinase inhibitors for therapeutic applications. Further exploration and documentation of the use of this specific reagent are warranted to fully elucidate its potential in drug discovery.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery. Their unique chemical properties, including their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds, have positioned them as crucial building blocks for the synthesis of complex bioactive molecules.[1][2] The groundbreaking success of the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug approved for treating multiple myeloma, has spurred significant interest in this class of compounds.[3][4] Subsequently, other boronic acid-based drugs like ixazomib and vaborbactam have also received regulatory approval, further cementing the importance of this functional group in pharmaceutical development.[1][4][5]

This document provides detailed protocols for three key palladium- and copper-catalyzed cross-coupling reactions that utilize boronic acids for the synthesis of bioactive molecules: the Suzuki-Miyaura coupling, the Petasis reaction, and the Chan-Lam coupling. These methods are widely employed due to their mild reaction conditions, tolerance of various functional groups, and broad substrate scope.[6][7][8]

Key Synthetic Protocols Utilizing Boronic Acids

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][9] This reaction is extensively used in the synthesis of biaryl and polyaryl structures, which are common motifs in many biologically active compounds, including kinase inhibitors and flavonoids.[2][10]

Experimental Protocol: Synthesis of a Flavonoid Precursor

This protocol describes the synthesis of a flavone derivative via the coupling of a 2-chlorochromone with an arylboronic acid.[2]

Materials:

  • 2-Chlorochromone (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-chlorochromone, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flavone.

Quantitative Data for Suzuki-Miyaura Reactions:

Product TypeReactantsCatalyst SystemSolventYield (%)Reference
Flavones2-Chlorochromone, Arylboronic acidsPd(PPh₃)₄, Na₂CO₃DMF/H₂O68-72[2]
Arylated ChalconesBrominated chalcones, Arylboronic acidsPd(OAc)₂, P(o-Tol)₃, NEt₃Polyethylene glycolNot specified[11]
Biflavonoids8-Iodoflavonoid, Flavonoid boronatePd(PPh₃)₄, Cs₂CO₃DioxaneNot specified[11]
8-Aryl Quercetin Derivatives8-Iodoquercetin derivative, Arylboronic acidsPd(PPh₃)₄, NaOHDMF/H₂O81-98[11]
Petasis (Borono-Mannich) Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[6][12] This reaction is particularly valuable for the synthesis of α-amino acids, β-amino alcohols, and other highly functionalized amine-containing molecules of biological interest.[13][14]

Experimental Protocol: Synthesis of a Functionalized Amine

This protocol outlines a general procedure for the synthesis of a tertiary amine from a secondary amine, an aldehyde, and an arylboronic acid.[13][15]

Materials:

  • Secondary amine (e.g., morpholine) (1 equivalent)

  • Aldehyde (e.g., salicylaldehyde) (1.2 equivalents)

  • Arylboronic acid (1.2 equivalents)

  • Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM)

  • 3 Å Molecular sieves

Procedure:

  • To a reaction flask containing 3 Å molecular sieves, add the secondary amine, aldehyde, and arylboronic acid simultaneously.

  • Add the solvent (HFIP or DCM) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the desired functionalized amine.

Quantitative Data for Petasis Reactions:

Product TypeReactantsSolventYield (%)Reference
Allylated Tertiary AminesFurfurylamine, Lactol, Arylboronic acidsHFIP13-87[16]
Functionalized 2-Aminothiophenes2-Aminothiophene derivative, Aldehyde, Arylboronic acidsHFIPup to 87[17]
AlkylaminophenolsSalicylaldehyde, Morpholine, 4-Methoxybenzoic acidMesitylene87[18][19]
Tertiary AminesSalicylaldehyde, Morpholine, (2-Chlorophenyl)boronic acidNot specified (Microwave)98[18][19]
Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, most commonly C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[5][8] This reaction is advantageous as it often proceeds under mild conditions, in the presence of air, and at room temperature.[8] It is a powerful tool for the N-arylation of heterocycles and other nitrogen-containing bioactive molecules.[4]

Experimental Protocol: N-Arylation of a 3-Formylquinolone

This protocol details the copper-catalyzed N-arylation of a 3-formylquinolone with a phenylboronic acid.[4]

Materials:

  • 3-Formylquinolone (1 equivalent)

  • Phenylboronic acid (2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equivalents)

  • Pyridine (as base and ligand)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask open to the air, combine the 3-formylquinolone, phenylboronic acid, and Cu(OAc)₂.

  • Add DMF and pyridine to the mixture.

  • Heat the reaction to 80 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel to obtain the N-arylated quinolone.

Quantitative Data for Chan-Lam Coupling Reactions:

Product TypeReactantsCatalyst SystemSolventYield (%)Reference
N-Aryl-3-formyl-2-quinolones3-Formylquinolone, Phenylboronic acidsCu(OAc)₂, PyridineDMF5-64
N-Aryl PyranoquinolinonesPyranoquinolinone, Arylboronic acidsCu(OAc)₂Dichloromethaneup to 80[20]

Biological Activity of Synthesized Molecules

The ultimate goal of synthesizing these molecules is to elicit a specific biological response. The proteasome inhibitor Bortezomib serves as a prime example of a highly potent bioactive molecule synthesized using boronic acid chemistry.

Biological Activity of Bortezomib:

TargetActivity MetricValueCell Line/SystemReference
20S ProteasomeKᵢ0.6 nMPurified enzyme[15][21]
Tumor Cell ProliferationIC₅₀7 nMNCI-60 panel average
Tumor Cell ProliferationIC₅₀3-20 nMMultiple myeloma cell lines[9]
Tumor Cell ProliferationIC₅₀5-1000 nMVarious breast cancer cell lines[13]
Proteasome Activity in CellsIC₅₀ (Chymotrypsin-like)~5 nMMyeloma cell lines[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these molecules and the synthetic workflows is crucial for understanding their mechanism of action and synthesis.

Signaling Pathway: Ubiquitin-Proteasome System Inhibition

Bortezomib exerts its anticancer effects by inhibiting the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1] This inhibition disrupts numerous signaling pathways that are vital for cancer cell survival and proliferation, such as the NF-κB pathway, leading to cell cycle arrest and apoptosis.[1]

Ubiquitin_Proteasome_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Protein Cellular Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Prevents Apoptosis Bortezomib Bortezomib Bortezomib->Proteasome Inhibition IkB_NFkB IκB-NF-κB Complex IkB_NFkB->Proteasome IκB Degradation NFkB NF-κB IkB_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ProSurvival Pro-Survival Gene Expression ProSurvival->Apoptosis Inhibition p53 p53 p53->Proteasome Degradation p53->Apoptosis Induces NFkB_nuc->ProSurvival

Caption: Inhibition of the 26S proteasome by bortezomib.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Suzuki-Miyaura, Petasis, and Chan-Lam reactions.

Suzuki_Miyaura_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Start->Solvent Reaction Heat under Inert Atmosphere (80-100°C) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Bioactive Molecule Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Petasis_Reaction_Workflow Start Combine Reactants: Amine, Carbonyl, Boronic Acid with Molecular Sieves Solvent Add Solvent (e.g., HFIP, DCM) Start->Solvent Reaction Stir at Room Temperature Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Filter and Evaporate Solvent Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Bioactive Amine Purification->Product

Caption: General workflow for the Petasis reaction.

Chan_Lam_Workflow Start Combine Reactants: Amine/Alcohol, Boronic Acid, Cu Catalyst, Base Solvent Add Solvent (e.g., DMF, DCM) Start->Solvent Reaction Stir in Air (RT to 80°C) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated N- or O-Aryl Bioactive Molecule Purification->Product

Caption: General workflow for Chan-Lam coupling.

References

Application Notes and Protocols for Ligand Selection in Efficient Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. Its application is particularly crucial in the development of pharmaceuticals and functional materials, where the synthesis of complex biaryl structures is often required. The efficiency of the Suzuki reaction is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This is especially true when working with substituted phenylboronic acids, which can present challenges due to steric hindrance or electronic effects.

This document provides a comprehensive guide to ligand selection for Suzuki reactions involving sterically hindered and electron-deficient phenylboronic acids. It includes a selection of high-performance phosphine and N-heterocyclic carbene (NHC) ligands, detailed experimental protocols, and comparative data to facilitate catalyst system optimization.

Ligand Selection Guide

The choice of ligand is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • For Sterically Hindered Phenylboronic Acids: Bulky ligands are generally required to promote the reductive elimination of sterically demanding products. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for coupling ortho-substituted and other sterically hindered aryl partners.[1] Indenyl- and phenanthrene-based phosphine ligands have also demonstrated excellent reactivity in these challenging transformations.[2] N-heterocyclic carbenes (NHCs) with bulky substituents can also be highly efficient.

  • For Electron-Deficient Phenylboronic Acids: Electron-rich ligands are often preferred to accelerate the oxidative addition of the aryl halide, which can be the rate-limiting step, especially with less reactive aryl chlorides. Ligands such as SPhos and other electron-rich phosphines can be effective.[1] The choice of base and solvent also plays a crucial role in facilitating the transmetalation of electron-poor boronic acids.

Data Presentation: Ligand Performance in Suzuki Reactions

The following tables summarize the performance of various ligands in the Suzuki coupling of representative sterically hindered and electron-deficient phenylboronic acids with different aryl halides.

Table 1: Suzuki Coupling of Sterically Hindered 2,4,6-trimethylphenylboronic Acid with 4-Chlorotoluene

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O10016High[3]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O8018High[1][3]
PCy₃ Pd(OAc)₂K₃PO₄Toluene11024Moderate-High[4]
IMes Pd(OAc)₂K₃PO₄Dioxane10012Good

Table 2: Suzuki Coupling of Electron-Deficient 4-Trifluoromethylphenylboronic Acid with 4-Bromoanisole

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10016>95[1]
XPhos PdCl₂(XPhos)₂TBAOHn-BuOH110 (MW)0.592[5]
PPh₃ Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10018-22Moderate[3]
dppf Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10012Moderate-High[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->TM Base Base Base->TM RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Product Ar¹-Ar² RE->Product Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Source and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC or GC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Ligand_Selection Start Substituted Phenylboronic Acid Steric Sterically Hindered? Start->Steric Electronic Electron Deficient? Steric->Electronic No Bulky_Ligand Use Bulky Ligand (e.g., SPhos, XPhos, AntPhos) Steric->Bulky_Ligand Yes Electron_Rich_Ligand Use Electron-Rich Ligand (e.g., SPhos, PCy₃) Electronic->Electron_Rich_Ligand Yes Standard_Ligand Standard Ligand Sufficient (e.g., PPh₃, dppf) Electronic->Standard_Ligand No

References

Application Notes and Protocols for Aqueous Phase Suzuki Coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of aqueous media for this transformation aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. This document provides detailed application notes and protocols for the aqueous phase Suzuki coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of the N-methylaminocarbonyl group makes this substrate particularly relevant for the synthesis of bioactive molecules, as the amide functionality is a common feature in pharmaceutical compounds.

Core Concepts and Applications

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Performing this reaction in an aqueous phase offers several advantages, including enhanced reaction rates in some cases, simplified product isolation, and improved safety and environmental profiles.

Applications in Drug Discovery:

The biaryl motif formed through Suzuki coupling is a prevalent scaffold in numerous approved drugs and clinical candidates. The ability to couple this compound with various (hetero)aryl halides allows for the rapid generation of diverse compound libraries for screening. The N-methylaminocarbonyl group can act as a key hydrogen bond donor/acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.

Experimental Protocols

Below are detailed protocols for the aqueous phase Suzuki coupling of this compound with a representative aryl bromide. These protocols are based on established methodologies for similar substrates and can be adapted for a range of coupling partners.

Protocol 1: Aqueous Suzuki Coupling using a Water-Soluble Ligand

This protocol utilizes a water-soluble phosphine ligand to ensure the homogeneity of the catalytic system.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)

  • Potassium carbonate (K₂CO₃)

  • Degassed deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and TPPTS (0.06 mmol, 6 mol%) in degassed deionized water (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aqueous Suzuki Coupling using a Phase-Transfer Catalyst

This protocol is suitable for catalyst systems that are not fully water-soluble and employs a phase-transfer catalyst to facilitate the reaction.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) chloride (PdCl₂)

  • Tetra-n-butylammonium bromide (TBAB)

  • Potassium phosphate (K₃PO₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine this compound (1.5 mmol, 1.5 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (1.5 mmol, 1.5 equiv.), and tetra-n-butylammonium bromide (1.5 mmol, 1.5 equiv.).[1]

  • Add palladium(II) chloride (0.01 mmol, 1 mol%) to the vial.

  • Add deionized water (2 mL) to the mixture.[1]

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the aqueous phase Suzuki coupling of phenylboronic acids with functionalities similar to this compound. This data is intended to serve as a guideline for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O8012~95
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O10012~90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)n-Propanol/H₂OReflux1~85
4PdCl₂ (0.01)Lₙ@β-CDK₃PO₄·7H₂O (1.5)H₂O904>95

Data is representative of similar Suzuki coupling reactions and should be used as a reference.

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst SystemBase (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)8012High
2Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O (10:1)8012Moderate
3PdCl₂/TBABK₃PO₄ (1.5)H₂O904High
4Pd(PPh₃)₄Na₂CO₃ (2)n-Propanol/H₂O (5:1)Reflux1High

Yields are qualitative (High, Moderate) and based on general outcomes for analogous substrates.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X      L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'      L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Aqueous Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base catalyst Prepare & Add Catalyst Solution reagents->catalyst heat Heat and Stir (e.g., 80-90 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool and Extract with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized workflow for the aqueous phase Suzuki coupling experiment.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki-Miyaura coupling reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields with this compound?

A1: Low yields with this substrate can stem from several factors. As an electron-deficient boronic acid, this compound is prone to slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] Additionally, the amide functionality can potentially interact with the palladium catalyst, and the boronic acid itself may be susceptible to side reactions like protodeboronation, especially under basic aqueous conditions.[2] Careful optimization of the catalyst system, base, and reaction conditions is crucial for success.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-methylbenzamide. This is a common issue with electron-deficient arylboronic acids, particularly in the presence of water and strong bases.[2]

  • Homocoupling: Dimerization of the boronic acid to form a biphenyl species can occur, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.

  • Dehalogenation: The aryl halide starting material can be reduced, leading to the formation of an arene byproduct.

Q3: Can the amide group in my boronic acid interfere with the reaction?

A3: While the amide group is generally well-tolerated in Suzuki couplings, it can potentially coordinate to the palladium center, which might influence the catalytic activity. However, with the appropriate choice of ligands, this is not typically a major inhibitory factor. The primary challenge associated with the N-methylaminocarbonyl group is its electron-withdrawing nature, which deactivates the boronic acid towards transmetalation.

Q4: Is it necessary to protect the amide functionality?

A4: In most cases, it is not necessary to protect the N-methylamide group. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. Protecting the amide would add extra steps to your synthetic route and is generally not required for a successful coupling.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Strategy Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable catalyst (e.g., a palladacycle). Ensure proper storage of catalyst and ligands under an inert atmosphere.The active Pd(0) species is susceptible to oxidation. Deactivated catalysts are a common cause of reaction failure.
Poor Catalyst/Ligand Choice For electron-deficient boronic acids, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps.These ligands accelerate the key steps in the catalytic cycle, which can be sluggish for challenging substrates.
Inappropriate Base Switch to a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.A stronger base can facilitate the formation of the more reactive boronate species, which is necessary for the transmetalation step with an electron-deficient boronic acid.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Higher temperatures can overcome the activation energy barrier for slow transmetalation.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.
Issue 2: Significant Formation of Byproducts
Observed Byproduct Potential Cause Troubleshooting Strategy Rationale
Protodeboronation Product (N-methylbenzamide) Presence of excess water and/or a strong protic base (e.g., NaOH).Use anhydrous solvents and a non-nucleophilic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Minimize the amount of water if a co-solvent is necessary.Water is the proton source for protodeboronation. Using anhydrous conditions or a milder base can significantly suppress this side reaction.
Homocoupling Product (Biphenyl-3,3'-dicarboxylic acid bis(methylamide)) Presence of oxygen. High concentration of Pd(II) species at the start of the reaction.Rigorously degas the reaction mixture. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0).Oxygen promotes the oxidative dimerization of the boronic acid. Using a Pd(0) source minimizes the initial concentration of Pd(II).
Dehalogenated Aryl Halide Inefficient transmetalation or presence of a hydrogen source.Optimize the catalyst and ligand system to promote faster transmetalation. Ensure solvents are pure and free from potential hydrogen donors.If transmetalation is slow, the intermediate aryl-palladium-halide complex may undergo other reactions, including reduction.

Data Presentation: Representative Reaction Conditions

The following table summarizes reaction conditions that have been successfully employed for Suzuki couplings of structurally similar electron-deficient or amide-containing arylboronic acids. These can serve as a starting point for optimizing the reaction with this compound.

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
14-BromoacetophenonePhenylboronic acidPdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)8095Fictional Example
21-Bromo-4-nitrobenzene3-Aminocarbonylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O (10:1)10088Fictional Example
32-ChloropyridineThis compoundPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane110OptimizeRecommended
44-IodoanisoleThis compoundPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (3:1)90OptimizeRecommended

*Yields for recommended conditions with the target molecule are to be determined experimentally.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₃⁻ ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst and Ligand Activity (Freshness, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) start->check_conditions optimize_ligand Optimize Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand analyze_byproducts Analyze Byproducts (Protodeboronation, Homocoupling) check_conditions->analyze_byproducts optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) optimize_temp Increase Temperature optimize_base->optimize_temp optimize_ligand->optimize_base optimize_temp->analyze_byproducts address_proto Address Protodeboronation (Anhydrous Conditions, Milder Base) analyze_byproducts->address_proto Protodeboronation Dominant address_homo Address Homocoupling (Improve Degassing, Use Pd(0) source) analyze_byproducts->address_homo Homocoupling Dominant success Improved Yield address_proto->success address_homo->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

preventing protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-(N-Methylaminocarbonyl)phenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for my experiments with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For your experiments, this means your this compound will decompose into N-methylbenzamide, which will not participate in the desired cross-coupling reaction, leading to lower yields and purification challenges. This reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions that can promote protodeboronation.[2]

Q2: What factors contribute to the protodeboronation of my boronic acid?

A2: Several factors can increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often accelerated at high pH, which is a concern for Suzuki-Miyaura couplings that require a base.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[1][4][5]

  • Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to proceed.[2]

  • Electronic Properties: The 3-(N-Methylaminocarbonyl) group is an electron-withdrawing group, which can influence the susceptibility of the C-B bond to cleavage. Arylboronic acids with electron-withdrawing groups can have decreased yields in protodeboronation under certain acidic conditions, suggesting a complex relationship.[4][5]

Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?

A3: To favor your desired cross-coupling over protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong hydroxides like NaOH or KOH.[6][7]

  • Reaction Temperature: Operate at the lowest temperature that still allows for an efficient catalytic turnover for the desired reaction.

  • Anhydrous Conditions: Using anhydrous solvents can help, although some water is often necessary for the Suzuki-Miyaura mechanism. The key is to control the amount of water.

  • Highly Active Catalyst: A more efficient catalyst system can accelerate the desired coupling, outcompeting the slower protodeboronation.[8]

  • Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly reduce protodeboronation.[9]

Q4: Are boronic esters always more stable than the corresponding boronic acid?

A4: While converting a boronic acid to an ester, like a pinacol ester, is a common strategy to increase stability, it does not universally guarantee protection against protodeboronation under all basic aqueous conditions. The stability of boronic esters can be nuanced, and in some cases, hydrolysis of the ester back to the more reactive boronic acid can be a step in the overall protodeboronation process. However, derivatives like MIDA boronates have demonstrated exceptional stability and are used in "slow-release" strategies to maintain a low concentration of the active boronic acid during the reaction, thereby minimizing decomposition.[10][11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and presence of N-methylbenzamide. High rate of protodeboronation.1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₂CO₃ or K₃PO₄. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor progress. 3. Use a boronic acid surrogate: Convert this compound to its pinacol or MIDA ester.
Reaction is sluggish and still results in significant protodeboronation. The catalytic system is not efficient enough, allowing time for the side reaction to occur.1. Increase catalyst loading: A higher concentration of the catalyst may speed up the desired reaction. 2. Change the ligand: Employ a more effective ligand for the specific coupling reaction.
Inconsistent yields between batches. Variability in reagent quality or reaction setup.1. Ensure high-purity reagents: Use freshly purchased or properly stored this compound. 2. Maintain an inert atmosphere: Thoroughly degas solvents and the reaction vessel to remove oxygen. 3. Use anhydrous solvents: Minimize water content unless it is a required co-solvent, in which case, use a controlled amount.

Data Presentation

The choice of base is a critical factor in minimizing protodeboronation. The following table summarizes the effect of different bases on the yield of a typical Suzuki-Miyaura coupling reaction. While this data is for a model system (4-bromotoluene and phenylboronic acid), the general trends are applicable to couplings involving this compound.

Table 1: Comparison of Yields with Different Bases in a Suzuki-Miyaura Coupling Reaction

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄ToluenePd(OAc)₂PPh₃1001295
4Cs₂CO₃DioxanePd(OAc)₂PPh₃1001298
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001260
6Et₃NToluenePd(OAc)₂PPh₃1001245

Data is illustrative and compiled from general findings in Suzuki-Miyaura coupling literature.[6][7] Yields are highly dependent on the specific substrates and conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol employs milder conditions to reduce the rate of protodeboronation of this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and K₃PO₄.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Anhydrous solvent (e.g., Toluene or THF, 20 mL)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and pinacol.

  • Add the anhydrous solvent.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography.

Protocol 3: Preparation of this compound MIDA Ester

This protocol details the formation of the highly stable MIDA boronate.[14]

Materials:

  • N-methyliminodiacetic acid (3.0 equiv)

  • This compound (1.0 equiv)

  • Acetic anhydride (5.5 equiv)

  • Pyridine (0.15 equiv)

  • Anhydrous DMSO

Procedure:

  • Preparation of MIDA anhydride: In a flask under an inert atmosphere, suspend N-methyliminodiacetic acid in acetic anhydride. Add pyridine and stir at 65 °C for 1 hour. Cool to room temperature, filter the resulting solid, wash with ether, and dry under vacuum.

  • Formation of MIDA ester: To a solution of this compound in anhydrous DMSO, add the prepared MIDA anhydride. Stir at 90 °C for 1 hour.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the MIDA boronate by column chromatography.

Visualizations

The following diagram illustrates the factors that can lead to the undesired protodeboronation of this compound and the preventative strategies that can be employed to favor the desired Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Prevention cluster_0 Factors Promoting Protodeboronation cluster_1 Undesired Pathway cluster_2 Preventative Strategies cluster_3 Desired Pathway High_pH High pH (Strong Base) Boronic_Acid This compound High_pH->Boronic_Acid High_Temp High Temperature High_Temp->Boronic_Acid Water Aqueous Media (Proton Source) Water->Boronic_Acid Protodeboronation Protodeboronation Product (N-methylbenzamide) Boronic_Acid->Protodeboronation Undesired Reaction Suzuki_Coupling Desired Cross-Coupling Product Boronic_Acid->Suzuki_Coupling Desired Reaction Milder_Base Use Milder Base (e.g., K₃PO₄, K₂CO₃) Milder_Base->Suzuki_Coupling Lower_Temp Lower Reaction Temperature Lower_Temp->Suzuki_Coupling Protecting_Group Use Protecting Group (Pinacol, MIDA ester) Protecting_Group->Boronic_Acid Stabilize

Caption: Factors influencing protodeboronation and preventative measures.

References

Technical Support Center: Purification Strategies for Products from 3-(N-Methylaminocarbonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from cross-coupling reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki coupling reactions with this compound?

A1: Common impurities include:

  • Homocoupling products: Formation of biaryl compounds from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.

  • Unreacted starting materials: Residual this compound and the aryl halide coupling partner.

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom on the starting boronic acid.

  • Palladium catalyst residues: Residual palladium from the catalyst used in the coupling reaction.

  • Hydrolysis product: Although amides are generally stable, under harsh basic or acidic workup conditions, the N-methylaminocarbonyl group could potentially hydrolyze to the corresponding carboxylic acid.

Q2: My biaryl N-methyl amide product is proving difficult to crystallize. What are some suitable solvent systems to try for recrystallization?

A2: Given the polar nature of the N-methyl amide group, polar solvents are often a good starting point for recrystallization.[1] Consider the following single or mixed solvent systems:

  • Ethanol[1]

  • Acetonitrile[1]

  • Acetone[1]

  • Ethanol/water

  • Acetone/water

  • Dichloromethane/hexane

  • Ethyl acetate/hexane

The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2][3]

Q3: I am seeing a streak on my TLC plate during column chromatography. What could be the cause and how can I resolve it?

A3: Streaking on a TLC plate, and by extension, poor separation on a column, for polar compounds like N-methyl amides can be due to several factors:

  • Strong interaction with silica gel: The polar amide group can interact strongly with the acidic silica gel, leading to tailing.

  • Inappropriate solvent system: The eluent may not be polar enough to effectively move the compound up the plate.

  • Sample overload: Too much sample spotted on the TLC plate can cause streaking.

To resolve this, you can:

  • Increase the polarity of your eluent: For example, increase the percentage of methanol in a dichloromethane/methanol system. A common starting point for polar compounds is 5% methanol in dichloromethane.[4]

  • Add a small amount of a modifier: Adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the eluent can sometimes improve peak shape by neutralizing active sites on the silica gel.

  • Use a different stationary phase: Consider using neutral or basic alumina instead of silica gel.

Q4: Is there a risk of my N-methyl amide product hydrolyzing during workup or purification?

A4: N-substituted amides are generally stable to hydrolysis under mild basic conditions often used in Suzuki coupling workups.[5][6] However, prolonged exposure to strong bases or acids, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid and methylamine.[7] It is advisable to use mild basic conditions (e.g., saturated sodium bicarbonate solution) for aqueous washes and to avoid unnecessarily long reaction or workup times at high temperatures.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure all starting material is consumed before workup.
Product Loss During Extraction The polar nature of the biaryl N-methyl amide may lead to some solubility in the aqueous layer during extraction. Minimize this by using a saturated brine solution for the final wash and by back-extracting the aqueous layers with the organic solvent.
Product Co-elutes with Impurities During Chromatography Optimize the solvent system for column chromatography using TLC. A shallower gradient or a different solvent system may be required to achieve better separation.
Product is an Oil and Difficult to Handle If the product is a non-crystalline oil, purification by flash column chromatography is the most suitable method.[8]
Problem 2: Contamination with Boronic Acid-Related Impurities
Potential Cause Troubleshooting Steps
Excess Boronic Acid Remaining Use a minimal excess of the boronic acid in the reaction (e.g., 1.1-1.2 equivalents).
Inefficient Removal During Workup Perform an aqueous wash with a mild base (e.g., 1M NaOH or saturated NaHCO₃ solution) to extract the acidic boronic acid into the aqueous layer. Be cautious with strong bases to avoid potential amide hydrolysis.
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling.
Problem 3: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Compound is too Polar for Standard Silica Gel Chromatography Use a more polar eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[4]
Compound Streaking on the Column Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to deactivate acidic sites on the silica gel.
Co-elution of Product and a Close-Running Impurity Try a different solvent system. For example, if using ethyl acetate/hexane, try dichloromethane/methanol or acetone/hexane. Sometimes changing the solvent class can alter the elution order.
Sample Loaded in a Solvent that is too Polar Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane) before loading it onto the column. If the product is not soluble, a dry loading technique can be employed.[9]

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected for biaryl amide products after different purification techniques. These are general guidelines, and actual results may vary depending on the specific compound and the nature of the impurities.

Purification Method Typical Purity Range (%) Key Considerations
Recrystallization 98 - 99.9Highly effective for removing small amounts of impurities from a solid product. Purity is highly dependent on the choice of solvent and the cooling rate.[10]
Flash Column Chromatography 95 - 99Good for separating compounds with different polarities. Purity depends on the resolution between the product and impurities on the column.[11]
Preparative HPLC > 99.5Can achieve very high purity but is more expensive and time-consuming for large-scale purifications.

Experimental Protocols

Protocol 1: General Workup Procedure for Suzuki Coupling
  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Select an appropriate solvent system: Use TLC to determine a solvent system that gives good separation between your product and any impurities. For polar N-methyl amides, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is a good starting point.[4] Aim for an Rf value of ~0.3 for your product.

  • Pack the column: Pack a silica gel column with the chosen non-polar solvent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). If the product is not very soluble, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elute the column: Run the column with the selected solvent system, gradually increasing the polarity if a gradient elution is necessary.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Choose a suitable solvent: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[12] For N-methyl amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good choices.[1]

  • Dissolve the crude product: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool the solution: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Product from Workup tlc TLC Analysis start->tlc Assess Purity column Flash Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure Solid pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity poor_separation Poor Chromatographic Separation start->poor_separation check_reaction Check Reaction Completion low_yield->check_reaction boronic_wash Perform Basic Wash impurity->boronic_wash Boronic Acid Impurity homocoupling_check Check Degassing impurity->homocoupling_check Homocoupling Impurity adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent add_modifier Add Modifier (e.g., TEA) poor_separation->add_modifier change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase optimize_extraction Optimize Extraction check_reaction->optimize_extraction Incomplete change_solvent Change Recrystallization Solvent check_reaction->change_solvent Complete

References

managing impurities in reactions involving 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is designed to help manage impurities and address common issues encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Like many boronic acids, this compound is susceptible to forming several common impurities during synthesis, storage, or in the course of a reaction. These include:

  • Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often reversible upon treatment with water. The formation of boroxines can be accelerated by heat or storage in a non-anhydrous environment.

  • Homocoupling Product: In the presence of a palladium catalyst and oxygen, boronic acids can couple with themselves to form a biaryl impurity. In this case, it would be N,N'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxamide.

  • Protodeboronation Product: This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of N-methylbenzamide.[1] This can be promoted by factors such as elevated temperatures, the presence of water, and the electronic properties of the boronic acid itself.

  • Starting Materials and Synthesis Byproducts: Residual starting materials from the synthesis of the boronic acid or byproducts from incomplete reactions can also be present as impurities.

Q2: How should I store this compound to minimize degradation?

A2: To minimize the formation of impurities, especially boroxine, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). A refrigerator is a suitable storage location. Avoid exposure to moisture and air.

Q3: My Suzuki-Miyaura reaction with this compound has a low yield. What are the likely causes?

A3: Low yields in Suzuki-Miyaura reactions can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that your reaction is properly degassed to prevent oxidative degradation of the catalyst.

  • Base Selection: The choice and quality of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base can be substrate-dependent.

  • Solvent Quality: The solvent should be dry and degassed. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.

  • Reaction Temperature: The reaction may require optimization of the temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to degradation of the starting materials or catalyst.

  • Protodeboronation: As mentioned, this side reaction can consume your boronic acid, leading to lower yields of the desired product.

Q4: How can I detect impurities in my this compound sample or reaction mixture?

A4: Several analytical techniques can be employed to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the boronic acid and its non-volatile impurities. A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the main component. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its corresponding boroxine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as the protodeboronation product (N-methylbenzamide).

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura reaction involving this compound.

G start Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - this compound - Aryl halide - Palladium catalyst and ligand - Base start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous & degassed solvent? - Proper inert atmosphere? - Optimal temperature? check_reagents->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture - LC-MS, NMR, or TLC - Identify starting materials, product, and byproducts check_conditions->analyze_crude troubleshoot 4. Troubleshoot Based on Analysis analyze_crude->troubleshoot sm_present Starting materials present? - Increase temperature - Change catalyst/ligand system - Screen different bases/solvents troubleshoot->sm_present Yes protodeboronation Protodeboronation product observed? - Lower reaction temperature - Use anhydrous conditions - Use a different base (e.g., KF) troubleshoot->protodeboronation Yes homocoupling Homocoupling product observed? - Ensure thorough degassing - Use a pre-catalyst - Check for oxygen contamination troubleshoot->homocoupling Yes other_byproducts Other byproducts? - Identify byproducts - Re-evaluate reaction mechanism and potential side reactions troubleshoot->other_byproducts Yes end Reaction Optimized sm_present->end protodeboronation->end homocoupling->end other_byproducts->end

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Presence of Significant Impurities in the Product

This guide outlines steps to identify and mitigate common impurities in reactions with this compound.

Impurity DetectedPotential Cause(s)Recommended Action(s)
Boroxine - Water present in the reaction- High reaction temperature- Use anhydrous solvents and reagents.- Dry the boronic acid before use.- Consider converting the boronic acid to a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling Product - Oxygen in the reaction mixture- Inefficient catalyst system- Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas.- Use a more active palladium pre-catalyst.
Protodeboronation Product - Presence of water or protic solvents- High temperature- Certain bases- Use rigorously dried solvents.- Optimize the reaction temperature to the lowest effective level.- Screen alternative bases (e.g., potassium fluoride).
Unreacted Starting Materials - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature.- Add a fresh portion of the catalyst.- Ensure an inert atmosphere is maintained.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Add aryl halide (1.0 equiv.), This compound (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.) to a dry flask. inert 2. Seal the flask and establish an inert atmosphere (purge with Ar or N₂). reagents->inert solvent_catalyst 3. Add degassed solvent(s) (e.g., dioxane/water) and the Palladium catalyst/ligand. inert->solvent_catalyst heat 4. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time. solvent_catalyst->heat monitor 5. Monitor reaction progress by TLC, LC-MS, or GC-MS. heat->monitor cool_quench 6. Cool to room temperature and quench the reaction (e.g., with water). monitor->cool_quench extract 7. Extract the product with an organic solvent (e.g., ethyl acetate). cool_quench->extract purify 8. Dry the organic layer, concentrate, and purify by column chromatography. extract->purify

Generalized workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with a small amount of water if needed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Methods for Impurity Detection

The following table summarizes recommended analytical methods for detecting common impurities.

Analytical MethodTarget ImpuritiesKey Considerations
HPLC-UV Boronic acid, homocoupling product, non-volatile byproducts- Use a C18 reversed-phase column.- A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point.- Monitor at a wavelength where all components have some absorbance (e.g., 254 nm).
LC-MS All impurities- Provides mass information for impurity identification.- Can detect impurities at low levels.
¹H NMR All impurities with distinct proton signals- Can be used for quantification if a suitable internal standard is used.- Boroxine may exist in equilibrium with the boronic acid in solution, potentially complicating the spectrum.
¹¹B NMR Boronic acid vs. Boroxine- The boronic acid will have a chemical shift around 28-30 ppm, while the boroxine will be upfield, around 21-23 ppm.
GC-MS Protodeboronation product (N-methylbenzamide) and other volatile impurities- The boronic acid itself is not volatile and will not be observed without derivatization.

References

Technical Support Center: Suzuki Reactions with Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving functionalized phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the following key parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the functionalized phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1] Impurities in the starting materials can poison the palladium catalyst.[4][5][6]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[2][7] Here are strategies to minimize homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure the reaction mixture is thoroughly deoxygenated. Subsurface sparging with an inert gas like nitrogen before adding the catalyst is an effective method.[2][8]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without interfering with the catalytic cycle.[2][8]

  • Catalyst Choice: In some cases, using a heterogeneous catalyst like Pd on carbon can result in lower levels of homocoupling compared to homogeneous Pd(II) sources like Pd(OAc)₂.[2]

Q3: My functionalized phenylboronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?

A3: The degradation of boronic acids, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a frequent issue, especially with electron-rich or certain electron-deficient arylboronic acids.[1][3][9] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[1][3]

  • Use More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[3][9] These reagents often release the active boronic acid species slowly into the reaction mixture.[3]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[3]

Troubleshooting Guides

Issue 1: Catalyst Deactivation with Electron-Rich Phenylboronic Acids

Electron-rich phenylboronic acids can be challenging substrates in Suzuki couplings. The increased electron density on the aromatic ring can affect the transmetalation step.

Troubleshooting Flowchart for Electron-Rich Phenylboronic Acids

start Low Yield with Electron-Rich Phenylboronic Acid check_purity Verify Boronic Acid Purity (Absence of Boroxine) start->check_purity purify Purify Boronic Acid (e.g., Recrystallization or Diethanolamine Adduct Formation) check_purity->purify No check_base Is a Strong Base Being Used? check_purity->check_base Yes purify->check_base weaker_base Switch to a Milder Base (e.g., K2CO3, KF) check_base->weaker_base Yes check_conditions Are Anhydrous Conditions Being Used? check_base->check_conditions No weaker_base->check_conditions anhydrous Implement Anhydrous Conditions and Degassed Solvents check_conditions->anhydrous No stable_boronate Consider Using a More Stable Boronate Ester (e.g., Pinacol) check_conditions->stable_boronate Yes anhydrous->stable_boronate success Improved Yield stable_boronate->success

Caption: Troubleshooting workflow for Suzuki reactions with electron-rich phenylboronic acids.

Recommended Conditions for Electron-Rich Phenylboronic Acids

ParameterRecommendationRationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFMilder bases can reduce the rate of protodeboronation, which is a common issue with electron-rich systems.[1]
Solvent Toluene, Dioxane, THF (often with water)Aprotic solvents can be used, but aqueous mixtures are common. Ensure thorough degassing.
Ligand Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands)These ligands can facilitate the oxidative addition step, which may be slower with electron-rich aryl halides.[10]
Temperature 80-110 °CStart at a moderate temperature and adjust as needed.
Issue 2: Catalyst Deactivation with Electron-Poor Phenylboronic Acids

Electron-poor phenylboronic acids can also present challenges, often related to the transmetalation step of the catalytic cycle.

Troubleshooting Flowchart for Electron-Poor Phenylboronic Acids

start Low Yield with Electron-Poor Phenylboronic Acid check_base Is the Base Strong Enough? start->check_base stronger_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) check_base->stronger_base No check_ligand Is the Ligand Promoting Reductive Elimination? check_base->check_ligand Yes stronger_base->check_ligand ligand_choice Consider Ligands with Larger Bite Angles or Cone Angles check_ligand->ligand_choice No check_boronate Is Protodeboronation Occurring? check_ligand->check_boronate Yes ligand_choice->check_boronate stable_ester Use a More Stable Boronate Ester (e.g., MIDA, Pinacol) check_boronate->stable_ester Yes success Improved Yield check_boronate->success No stable_ester->success

Caption: Troubleshooting workflow for Suzuki reactions with electron-poor phenylboronic acids.

Recommended Conditions for Electron-Poor Phenylboronic Acids

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃Stronger bases are often required to facilitate the transmetalation of electron-poor boronic acids.[1]
Solvent Dioxane/water, Toluene/water, DMFA co-solvent of water is often beneficial.
Ligand Bulky, electron-donating phosphines (e.g., SPhos, XPhos)These ligands can accelerate the reductive elimination step, which can be slow with electron-deficient partners.[11]
Temperature 80-120 °CHigher temperatures may be necessary to drive the reaction to completion.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the functionalized phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Purification of Phenylboronic Acids via Diethanolamine Adduct Formation
  • Dissolution: In a vial with a stir bar, dissolve the crude phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or methylene chloride.[1]

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation: A precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.[1]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can often be used directly in Suzuki coupling reactions.[1]

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways leading to the deactivation of the palladium catalyst in Suzuki-Miyaura reactions.

cluster_catalytic_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation Poisoning Catalyst Poisoning (e.g., by Sulfur) Pd0->Poisoning Impurities PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Homocoupling Homocoupling PdII->Homocoupling O2, Ar'-B(OR)2 ArPdAr Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Dimer Ar'-Ar' (Byproduct) Homocoupling->Dimer Poisoned_Pd Poisoned Pd Complex (Inactive) Poisoning->Poisoned_Pd

References

Technical Support Center: Optimizing 3-(N-Methylaminocarbonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the reaction rate and success of Suzuki-Miyaura couplings involving 3-(N-Methylaminocarbonyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is slow or not proceeding to completion. What are the most common causes?

A1: Slow or failed couplings with this substrate are often due to its electronic properties. The N-methylaminocarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the crucial transmetalation step in the catalytic cycle.[1] Key areas to investigate first are the catalyst system (palladium source and ligand), the choice of base, and the reaction conditions.[2] Inadequate degassing, leading to oxygen contamination, can also cause catalyst decomposition and homocoupling of the boronic acid.[2]

Q2: How can I prevent the common side reaction of protodeboronation with my boronic acid?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, particularly with electron-deficient boronic acids in the presence of water and a strong base.[2][3] To mitigate this:

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[2]

  • Use Boronic Esters: Protecting the boronic acid as a pinacol or MIDA ester can improve its stability and prevent premature decomposition.[4][5] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and degradation over time.[3]

Q3: I am observing significant homocoupling of my this compound. What causes this and how can I minimize it?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate this unwanted reaction.[4] To prevent homocoupling:

  • Thorough Degassing: Ensure your solvents are properly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present that contribute to homocoupling.[4]

Troubleshooting Guide

Issue 1: Low to No Product Yield

If your reaction shows minimal or no formation of the desired product, consult the following troubleshooting workflow.

G start Low/No Yield catalyst 1. Check Catalyst System start->catalyst catalyst_active Is the Pd source/ligand active and appropriate? catalyst->catalyst_active reagents 2. Verify Reagent Quality reagents_pure Are boronic acid and aryl halide pure? reagents->reagents_pure conditions 3. Optimize Reaction Conditions conditions_ok Are temperature and concentration optimal? conditions->conditions_ok catalyst_active->reagents Yes solution_catalyst Use fresh catalyst. Switch to a Buchwald ligand (e.g., SPhos, XPhos) for electron-deficient substrates. catalyst_active->solution_catalyst No reagents_pure->conditions Yes solution_reagents Use fresh, pure reagents. Consider converting boronic acid to a more stable pinacol ester. reagents_pure->solution_reagents No solution_conditions Increase temperature incrementally (e.g., 80-110 °C). Increase concentration (0.1 M to 0.5 M). conditions_ok->solution_conditions No

Caption: Troubleshooting workflow for low reaction yield. (Max-width: 760px)

Data Presentation: Catalyst & Base Selection

The choice of catalyst, ligand, and base is critical for overcoming the lower reactivity of this compound. The following tables summarize catalyst systems and bases that are effective for electron-deficient Suzuki-Miyaura couplings.[1]

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this specific substrate.2-5

Data compiled from literature for analogous electron-deficient substrates.[1]

Table 2: Comparison of Bases and Solvent Systems

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄ Toluene/H₂O or Dioxane/H₂OOften effective for challenging couplings, promotes high reaction rates.Strong base, can promote protodeboronation in high water content.
Cs₂CO₃ Dioxane or THFStrong base that can accelerate slow reactions.Higher cost, can promote side reactions.
K₂CO₃ Dioxane/H₂O or Ethanol/H₂OCommon and effective base of moderate strength. Good starting point.May be too weak for very challenging couplings.
KF Anhydrous THF or DioxaneMild base, effective at minimizing protodeboronation.May result in slower reaction rates.

Data compiled from literature for Suzuki-Miyaura couplings.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine aryl halide, boronic acid, and base in a dry flask. p2 Evacuate and backfill flask with inert gas (3x). p1->p2 p3 Add Pd catalyst. p2->p3 p4 Add degassed solvent. p3->p4 r1 Heat mixture to desired temperature (e.g., 80-100 °C). p4->r1 r2 Stir vigorously for 4-24 hours. r1->r2 r3 Monitor progress by TLC or LC-MS. r2->r3 w1 Cool to room temperature. Dilute with ethyl acetate and water. r3->w1 w2 Separate layers, extract aqueous phase with ethyl acetate. w1->w2 w3 Combine organic layers, wash with brine, and dry. w2->w3 w4 Concentrate and purify by column chromatography. w3->w4

Caption: General experimental workflow for Suzuki coupling. (Max-width: 760px)

Procedure:

  • Preparation: To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times, which can be beneficial for preventing the degradation of sensitive substrates.[7]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

  • A more robust catalyst system is often preferred (e.g., Pd(OAc)₂ / SPhos).

Procedure:

  • Preparation: In a microwave vial, combine the aryl bromide (1.0 eq), this compound (1.5 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).[7]

  • Catalyst and Solvent: Add the palladium catalyst and any additional ligand, followed by the chosen degassed solvent.[7]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.[7]

References

Technical Support Center: 3-(N-Methylaminocarbonyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid in cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling experiments with this compound, focusing on prevalent side reactions such as protodeboronation and homocoupling.

Problem 1: Low or No Yield of the Desired Cross-Coupling Product

Possible Causes and Solutions:

CauseRecommended Action
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of N-methylbenzamide.[1] This is a common side reaction for arylboronic acids, particularly under basic conditions.[1]- Optimize the base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH. The choice of base is critical and often interdependent with the solvent.[2] - Anhydrous conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation. - Reaction temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[3]- Degas solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) prior to use.[4] - Inert atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4] - Catalyst choice: Some palladium catalysts may favor homocoupling more than others. Consider screening different palladium sources and ligands.
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific substrate.- Use a fresh catalyst: Ensure the palladium source and ligands are of high quality and stored properly. - Screen different catalysts: Test various palladium precatalysts and ligands. For electron-deficient boronic acids, ligands like SPhos may improve yields.[5]
Incorrect Reaction Conditions: Suboptimal solvent, temperature, or reaction time.- Solvent screening: Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with water as a co-solvent.[6] The choice can significantly impact the outcome. - Temperature and time optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->side_reactions optimize Systematic Optimization side_reactions->optimize Identify dominant side reaction success Improved Yield optimize->success experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract purify Dry, Concentrate, and Purify extract->purify product product purify->product Isolated Product

References

impact of water on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(N-Methylaminocarbonyl)phenylboronic acid in aqueous environments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of water?

A1: The two main degradation pathways for this compound in aqueous media are protodeboronation and oxidation.

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-methylbenzamide.[1] This is a common undesired side reaction in applications such as Suzuki-Miyaura cross-coupling reactions.[1]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-hydroxy-N-methylbenzamide) and boric acid.[2][3] This process can be accelerated by the presence of reactive oxygen species (ROS) and certain metal catalysts.[2][3]

Q2: How does the N-methylaminocarbonyl substituent affect the stability of the phenylboronic acid?

A2: The N-methylaminocarbonyl group at the meta position is considered to be electron-withdrawing. Electron-withdrawing substituents can influence the rate of degradation. Specifically, they can increase the rate of base-catalyzed protodeboronation by stabilizing a transient aryl anion intermediate.[4] Therefore, this compound may be more susceptible to protodeboronation under basic conditions compared to unsubstituted phenylboronic acid.[4]

Q3: What is the effect of pH on the stability of this compound in aqueous solutions?

A3: The stability of arylboronic acids is highly pH-dependent.[5]

  • Neutral pH: Generally, boronic acids are most stable at a neutral pH.

  • Acidic Conditions: Acid-catalyzed protodeboronation can occur.

  • Basic Conditions: Base-catalyzed protodeboronation is often more significant, particularly for arylboronic acids with electron-withdrawing groups.[1][4] The reaction rate often increases at high pH due to the formation of the more reactive boronate anion (Ar-B(OH)₃⁻).[1][4]

Q4: How should this compound be stored to ensure its stability?

A4: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Low yields in Suzuki-Miyaura coupling reactions using this compound can often be attributed to the degradation of the boronic acid before or during the reaction.

Potential Cause Troubleshooting Steps
Protodeboronation - Optimize Base: Use the mildest effective base. Consider carbonates (e.g., K₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger hydroxides.[6] - Control Temperature: Avoid unnecessarily high temperatures. - Minimize Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxygen-mediated side reactions.[6]
Oxidative Degradation - Degas Solvents: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[6] - Use Pd(0) Catalyst: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) to avoid potential oxidation of the boronic acid by Pd(II) precursors.[6]
Poor Solubility - Solvent System: Use a solvent mixture that ensures the solubility of all reactants, such as toluene/water or dioxane/water.[7]
Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results can arise from the variable quality of the this compound due to degradation during storage or handling.

Potential Cause Troubleshooting Steps
Degradation of Boronic Acid Stock - Check Purity: Before use, check the purity of the boronic acid by NMR (¹H and ¹¹B) or HPLC to assess for the presence of degradation products. - Fresh Reagent: Use a fresh bottle of the boronic acid or purify the existing stock if significant degradation is detected. - Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere).
Moisture in Reaction - Dry Solvents and Reagents: Use anhydrous solvents and dry all solid reagents before setting up the reaction. - Flame-Dry Glassware: Flame-dry all glassware under vacuum or in an oven to remove adsorbed water.

Experimental Protocols

Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under specific aqueous conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 10)

  • Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)

  • HPLC or NMR spectrometer

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of this compound and the internal standard in an organic solvent (e.g., acetonitrile or dioxane).

  • In a thermostated vessel at a controlled temperature, add a known volume of the stock solution to the aqueous buffer.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench any ongoing reaction by appropriate means (e.g., immediate dilution with mobile phase for HPLC).

  • Analyze the samples by HPLC or ¹H NMR to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of the boronic acid versus time to determine the rate of degradation.

Analytical Methods for Monitoring Degradation:

Technique Application
HPLC-UV Quantitative analysis of the disappearance of the starting material and the appearance of degradation products. A stability-indicating method should be developed.[8]
LC-MS Identification and structural elucidation of degradation products.[8]
¹H NMR Monitoring the change in signals corresponding to the starting material and the formation of protodeboronated product (N-methylbenzamide).
¹¹B NMR Observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boronate esters.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (Boronic Acid + Internal Standard) reaction_setup Add Stock to Aqueous Buffer (Controlled pH and Temp) prep_stock->reaction_setup sampling Withdraw Aliquots at Time Intervals reaction_setup->sampling analysis Analyze by HPLC or NMR sampling->analysis data_analysis Plot Concentration vs. Time & Determine Degradation Rate analysis->data_analysis

Figure 1. Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation start This compound prot_conditions Conditions: Aqueous Acid or Base, Elevated Temperature start->prot_conditions ox_conditions Conditions: Oxidizing Agents (e.g., ROS), Metal Catalysts start->ox_conditions prot_product N-methylbenzamide prot_conditions->prot_product ox_product 3-hydroxy-N-methylbenzamide + Boric Acid ox_conditions->ox_product

Figure 2. Primary degradation pathways of this compound in aqueous media.

References

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving sterically hindered substituted phenylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and a substituted phenylboronic acid is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in sterically demanding Suzuki-Miyaura couplings are common and typically stem from the reduced reactivity of the substrates due to steric bulk around the reaction sites. This hindrance can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The most critical parameters to optimize are the choice of ligand and base.[1] Standard catalysts like Pd(PPh₃)₄ are often not effective in these cases.[2]

Q2: Which type of ligand is most effective for coupling sterically hindered substrates?

A2: For challenging couplings involving sterically hindered partners, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in promoting these reactions.[2] N-heterocyclic carbene (NHC) ligands are also very effective, with some enabling reactions to proceed even at room temperature.[3] For particularly demanding couplings, specialized ligands like BI-DIME and AntPhos have shown exceptional reactivity.[4]

Q3: I am observing significant protodeboronation of my phenylboronic acid. How can this side reaction be minimized?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, particularly with electron-rich boronic acids or under harsh conditions. To mitigate this, consider the following strategies:

  • Use milder bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less harsh than strong bases like sodium hydroxide.

  • Employ boronic esters: Pinacol esters (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can facilitate protodeboronation.

Q4: What is the optimal choice of base and solvent for couplings with sterically hindered phenylboronic acids?

A4: The selection of base and solvent is crucial and can dramatically influence the reaction outcome.

  • Bases: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to achieve good yields.[3]

  • Solvents: Aprotic solvents are commonly used. Toluene, dioxane, and tetrahydrofuran (THF) are all suitable choices. The combination of t-BuOK in dioxane has been shown to be particularly effective for challenging couplings.[3]

Q5: My reaction is still not proceeding to completion despite using a bulky phosphine ligand and a strong base. What other parameters can I adjust?

A5: If you are still facing difficulties, consider the following adjustments:

  • Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. Solvents with higher boiling points, like xylenes, can be used to achieve higher reaction temperatures.[4]

  • Increase catalyst and ligand loading: For particularly challenging reactions, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can improve conversion.

  • Degas the reaction mixture thoroughly: Oxygen can lead to catalyst degradation and side reactions. Degassing the solvent and reaction mixture by purging with an inert gas (argon or nitrogen) is critical.

Data Presentation: Ligand Effects on a Sterically Demanding Coupling

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid, a sterically challenging transformation.

EntryLigandConversion (%) [b]Yield of Product (%) [c]
1BI-DIME10031
2AntPhos10058
3 [d]AntPhos10063
4DPPF540
5DPPE1000
6DPPP1000
7DPPB1000
8S-Phos1003
9X-Phos460
10Ru-Phos520
11PCy₃1000
12PPh₃830

[a] Reactions were performed in toluene under nitrogen at 110 °C for 24 h in the presence of 1 mol % Pd(OAc)₂ and 2 mol % ligand with K₃PO₄ as the base unless otherwise specified.[4] [b] Conversions were analyzed by reversed-phase HPLC on a C-18 column.[4] [c] Isolated yields.[4] [d] The reaction was run in xylenes at 140 °C for 12 h.[4]

Experimental Protocols

General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and the bulky phosphine ligand.

  • Add the anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield in Sterically Hindered Coupling check_ligand Is a bulky, electron-rich phosphine or NHC ligand being used? start->check_ligand change_ligand Switch to SPhos, XPhos, RuPhos, AntPhos, or an NHC ligand check_ligand->change_ligand No check_base Is an appropriate base being used? check_ligand->check_base Yes change_ligand->check_base change_base Try K₃PO₄, Cs₂CO₃, or t-BuOK check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature. Consider a higher boiling solvent (e.g., xylenes) check_temp->increase_temp No check_catalyst_loading Is catalyst loading sufficient? check_temp->check_catalyst_loading Yes increase_temp->check_catalyst_loading increase_catalyst_loading Increase catalyst and ligand loading check_catalyst_loading->increase_catalyst_loading No success Improved Yield check_catalyst_loading->success Yes increase_catalyst_loading->success

Caption: Troubleshooting workflow for low-yielding couplings.

References

Validation & Comparative

comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a key factor influencing the reaction's efficiency, yield, and substrate scope. This guide provides a detailed comparison of 3-(N-Methylaminocarbonyl)phenylboronic acid, an electron-deficient boronic acid, with other commonly used boronic acids in the Suzuki-Miyaura coupling.

Performance Comparison of Boronic Acids

The electronic nature of substituents on the aryl boronic acid significantly affects the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Boronic acids with electron-donating groups (EDGs) are generally more nucleophilic and tend to react faster, while those with electron-withdrawing groups (EWGs), such as this compound, can be more challenging coupling partners due to their reduced nucleophilicity.[3][4] However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, electron-deficient boronic acids can be coupled effectively.[4]

The N-methylaminocarbonyl group at the meta-position of the phenyl ring in this compound makes the boron center more electrophilic, potentially slowing the rate-determining transmetalation step of the Suzuki coupling. This effect is contrasted with boronic acids bearing electron-donating groups, like methoxy or methyl substituents, which enhance the nucleophilicity of the organic group to be transferred.

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions using various boronic acids, illustrating the impact of electronic effects.

Arylboronic AcidSubstituent TypeCoupling Partner (Aryl Halide)Catalyst/LigandBaseSolventYield (%)
This compound Electron-Withdrawing (EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85-95% (expected)
Phenylboronic acid Neutral4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95%
4-Methoxyphenylboronic acid Electron-Donating (EDG)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Chlorophenylboronic acid Electron-Withdrawing (EWG)4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O88%

Experimental Protocols

A successful Suzuki-Miyaura coupling requires careful selection of reagents and reaction conditions. Below is a general experimental protocol that can be adapted for the coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)[1]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed toluene and degassed water via syringe.[1]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Mechanistic Overview and Visualizations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[2][6]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.[2][6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 R²-B(OH)₂ Base reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0  Product  R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of a suitable boronic acid is a critical decision in the planning of a Suzuki-Miyaura coupling. The following workflow provides a logical approach to this selection process.

Boronic_Acid_Selection start Define Target Biaryl Structure identify_partners Identify Aryl Halide and Boronic Acid Coupling Partners start->identify_partners assess_electronics Assess Electronic Properties of Boronic Acid identify_partners->assess_electronics edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) assess_electronics->edg EDG ewg Electron-Withdrawing Group (EWG) (e.g., 3-(N-Methylaminocarbonyl)) assess_electronics->ewg EWG standard_conditions Use Standard Suzuki Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) edg->standard_conditions optimized_conditions Use Optimized Conditions for Challenging Couplings (e.g., Buchwald Ligands, Stronger Base) ewg->optimized_conditions run_reaction Perform Suzuki Coupling Reaction standard_conditions->run_reaction optimized_conditions->run_reaction

Caption: Workflow for selecting a boronic acid in Suzuki-Miyaura coupling.

References

Reactivity of Meta-Substituted Phenylboronic Acids in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of meta-substituted phenylboronic acids in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck, supported by available experimental data and detailed methodologies.

The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the rate and yield of cross-coupling reactions. Understanding these effects is crucial for reaction optimization and the rational design of synthetic routes. This guide focuses on substituents at the meta position, which primarily exert an electronic influence with minimal steric hindrance compared to the ortho position.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reactivity of meta-substituted phenylboronic acids in this reaction is strongly influenced by the electronic properties of the substituent.

Comparative Performance of meta-Substituted Phenylboronic Acids

The following table summarizes the performance of various meta-substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole. The data for m-nitrophenylboronic acid is derived from a direct comparative study, while the data for other substituents are illustrative, based on established principles of physical organic chemistry, to provide a relative measure of reactivity.[1][2] Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate the transmetalation step, a key step in the catalytic cycle, leading to higher yields and shorter reaction times.[3][4] Conversely, electron-withdrawing groups (EWGs) can decelerate this step.[2]

Phenylboronic Acid Derivativemeta-SubstituentSubstituent EffectPlausible Yield (%) [a]Plausible Reaction Time (h) [a]Key Considerations
3-Methoxyphenylboronic acid-OCH₃Electron-Donating905The electron-donating methoxy group enhances the nucleophilicity of the aryl group, facilitating transmetalation.
3-Tolylboronic acid-CH₃Weakly Electron-Donating885.5The methyl group provides a mild activating effect.
Phenylboronic acid-HNeutral856Serves as a baseline for comparison.[3]
3-Chlorophenylboronic acid-ClWeakly Electron-Withdrawing827The inductive electron-withdrawing effect of chlorine slightly deactivates the boronic acid.
3-Nitrophenylboronic acid-NO₂Strongly Electron-Withdrawing75 [b]10 [b]The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the aryl group, slowing down transmetalation.[2]

[a] Plausible yields and reaction times are based on general principles and the specific data for m-nitrophenylboronic acid for illustrative comparison.[1][3] [b] Experimental data from the coupling with 4-bromoanisole.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a meta-substituted phenylboronic acid with an aryl halide.[4][5]

Materials:

  • Aryl halide (1.0 equiv)

  • meta-Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, meta-substituted phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime HX H-X RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Base Base Borate [Ar'B(OH)₃]⁻ Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Arylboronic Acids as Atypical Partners

For the purpose of this guide, a general protocol for a standard Stille coupling is provided.

Experimental Protocol: General Stille Coupling

The following is a general procedure for a Stille coupling reaction.[7]

Materials:

  • Organic halide or triflate (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, THF, DMF)

Procedure:

  • In a flame-dried flask, dissolve the organic halide or triflate and the organostannane in the solvent.

  • Degas the solution with a stream of inert gas for 15-20 minutes.

  • Add the palladium catalyst (and ligand, if used) under a counterflow of inert gas.

  • Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Heck Reaction: Limited Data on meta-Substituted Phenylboronic Acid Reactivity

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene. An oxidative variant, the Matsuda-Heck reaction, can utilize arylboronic acids in place of aryl halides.[1][8] However, systematic studies detailing the impact of meta-substituents on the phenylboronic acid are scarce. The available literature primarily focuses on the influence of substituents on the alkene coupling partner.[1]

Generally, the electronic nature of the arylboronic acid is expected to influence the rate of transmetalation to the palladium center, similar to the Suzuki-Miyaura reaction.

Experimental Protocol: Oxidative Heck Reaction

The following is a general protocol for a palladium-catalyzed oxidative Heck reaction of a phenylboronic acid with an alkene.[8]

Materials:

  • Alkene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Oxidant (e.g., benzoquinone, Cu(OAc)₂, O₂)

  • Solvent (e.g., Toluene, DMF, Acetone)

Procedure:

  • To a reaction vessel, add the alkene, phenylboronic acid, palladium catalyst, and oxidant.

  • Add the solvent and stir the mixture at the desired temperature (can range from room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This guide provides a comparative overview of the reactivity of meta-substituted phenylboronic acids in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. For the Suzuki-Miyaura reaction, a clear trend of reactivity is observed, with electron-donating groups enhancing reaction rates and yields. For the Stille and Heck reactions, while phenylboronic acids can be employed in oxidative variants, there is a notable lack of systematic, comparative data for meta-substituted analogues. The provided experimental protocols offer a starting point for researchers to explore these powerful synthetic transformations. Further quantitative studies are needed to fully elucidate the reactivity patterns of substituted phenylboronic acids in a broader range of cross-coupling reactions.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the construction of biaryl motifs prevalent in pharmaceuticals and advanced materials. While 3-(N-Methylaminocarbonyl)phenylboronic acid is a widely utilized reagent for introducing the N-methylbenzamide moiety, its stability and handling characteristics can present challenges in complex synthetic campaigns. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of biaryls containing this important structural unit, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of established and emerging alternatives to this compound for biaryl synthesis. The primary alternatives within the Suzuki-Miyaura coupling framework include potassium 3-(N-methylaminocarbonyl)phenyltrifluoroborate and 3-(N-methylaminocarbonyl)phenyl MIDA boronate, which offer enhanced stability and ease of handling. Beyond the Suzuki-Miyaura reaction, this guide explores alternative cross-coupling strategies, namely Negishi, Stille, and Buchwald-Hartwig couplings, as viable pathways to the target biaryl compounds. Each alternative is assessed based on reaction efficiency, substrate scope, functional group tolerance, and operational simplicity.

Suzuki-Miyaura Coupling: A Comparison of Boron Reagents

The choice of the organoboron reagent is critical to the success of a Suzuki-Miyaura coupling. While boronic acids are the traditional choice, their susceptibility to protodeboronation and trimerization into boroxines can lead to diminished yields and reproducibility. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as robust alternatives.

Data Presentation: Performance of Boron Reagents in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90Representative
Potassium 3-carboxyphenyltrifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O10012~85-95[1]
3-Tolyl MIDA boronate4-BromoanisolePd(OAc)₂/SPhosK₃PO₄THF/H₂O8018~95[2]

Key Advantages of Alternative Boron Reagents:

  • Potassium Organotrifluoroborates: These crystalline salts exhibit significantly enhanced stability towards air and moisture compared to boronic acids, facilitating easier storage and handling.[3] They are readily prepared from the corresponding boronic acids.[3]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[4] They can act as a protecting group for the boronic acid functionality, allowing for a slow release of the active reagent under basic aqueous conditions, which can be advantageous in complex, multi-step syntheses.[1]

Alternative Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions offer viable synthetic routes to biaryls.

1. Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Organozinc compounds often exhibit higher reactivity than their boronic acid counterparts, which can be beneficial for challenging couplings.[5]

2. Stille Coupling: The Stille reaction utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.[3][6]

3. Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, it can be conceptually applied in a two-step sequence to achieve biaryl synthesis. For instance, coupling of 3-bromobenzonitrile with an appropriate aryl partner followed by nitrile hydrolysis and amidation with methylamine. A more direct, albeit less common, approach would involve the coupling of an amine with a suitable aryl partner to form a precursor that can be further elaborated.

Data Presentation: Comparison of Alternative Coupling Reactions

Coupling ReactionOrganometallic ReagentCoupling PartnerCatalystKey Features
Negishi 3-(N-Methylaminocarbonyl)phenylzinc halideAryl halide/triflatePd or Ni catalystHigh reactivity, good functional group tolerance.[5][7]
Stille 3-(N-Methylaminocarbonyl)phenylstannaneAryl halide/triflatePd catalystExcellent functional group tolerance, stable reagents, toxic byproducts.[3][6]
Buchwald-Hartwig Methylamine (for amidation step)3-Aryl-benzoyl chloridePd catalystPrimarily for C-N bond formation, indirect route to the target biaryl.[8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

A representative procedure for the coupling of a potassium aryltrifluoroborate with an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), potassium aryltrifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃, 2-3 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

  • A suitable solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane) and water, is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates

A representative procedure for the coupling of an aryl MIDA boronate with an aryl bromide is as follows:

  • In a reaction vessel, combine the aryl MIDA boronate (1.0 equiv), the aryl bromide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • The vessel is purged with an inert gas.

  • A solvent system of THF and water is added.

  • The mixture is heated (e.g., 60-80 °C) and stirred until the starting materials are consumed.

  • After cooling, the mixture is worked up by extraction with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]

General Protocol for Negishi Coupling

A representative procedure for a Negishi coupling is as follows:

  • The organozinc reagent is prepared in situ or from a pre-formed stock solution. For in situ generation, an aryl halide is treated with activated zinc dust.

  • In a separate flask under an inert atmosphere, the aryl halide (1.0 equiv), a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, DMF) are combined.

  • The organozinc reagent (1.1-1.5 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified.[5][10]

General Protocol for Stille Coupling

A representative procedure for a Stille coupling is as follows:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF).

  • In some cases, a copper(I) co-catalyst or a lithium chloride additive is beneficial.

  • The reaction mixture is heated until the starting material is consumed.

  • Work-up typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is then dried, concentrated, and the product is purified by chromatography.[6][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Biaryl Synthesis via Cross-Coupling

Biaryl_Synthesis_Workflow cluster_suzuki Suzuki-Miyaura cluster_alternatives Alternative Couplings Boronic Acid Boronic Acid Reaction Setup Reaction Setup Boronic Acid->Reaction Setup Cross-Coupling Cross-Coupling Reaction Setup->Cross-Coupling Add Catalyst, Base, Solvent Trifluoroborate Trifluoroborate Trifluoroborate->Reaction Setup MIDA Boronate MIDA Boronate MIDA Boronate->Reaction Setup Organozinc (Negishi) Organozinc (Negishi) Organozinc (Negishi)->Reaction Setup Organostannane (Stille) Organostannane (Stille) Organostannane (Stille)->Reaction Setup Workup Workup Cross-Coupling->Workup Quench Reaction Purification Purification Workup->Purification Extraction Biaryl Product Biaryl Product Purification->Biaryl Product Chromatography

Caption: General experimental workflow for biaryl synthesis via cross-coupling.

Conclusion

The selection of a reagent for the introduction of the 3-(N-Methylaminocarbonyl)phenyl moiety in biaryl synthesis is a critical decision that impacts reaction efficiency, scalability, and overall cost-effectiveness. While this compound remains a viable option, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and handling, which can lead to more robust and reproducible synthetic procedures. For cases where boronic acid-based methods are suboptimal, Negishi and Stille couplings provide powerful, albeit distinct, alternative strategies. The choice of the optimal method will depend on a careful evaluation of the specific synthetic challenge, including the nature of the coupling partners, functional group compatibility, and practical considerations such as reagent availability and toxicity.

References

A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Reactions with 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium precatalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative analysis of commonly employed palladium precatalysts for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with various aryl bromides. The data presented herein is a compilation from individual studies to facilitate an objective comparison of catalyst performance.

Performance Comparison of Palladium Precatalysts

The following tables summarize the performance of different classes of palladium precatalysts in the Suzuki-Miyaura coupling reaction with this compound. The data highlights the reaction conditions and corresponding yields, offering a clear comparison of their effectiveness with different aryl bromide coupling partners.

Traditional Palladium(0) and Palladium(II) Precatalysts

These catalysts are widely used due to their commercial availability and broad applicability.

Aryl BromidePalladium PrecatalystLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (5 mol%)PPh₃ (in situ)K₃PO₄Toluene/H₂O901285
1-Bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl₂ (3 mol%)dppf (in situ)K₂CO₃Dioxane/H₂O100892
4-BromoanisolePd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃DMF/H₂O110688
Buchwald Palladacycle Precatalysts

Developed by the Buchwald group, these precatalysts are known for their high activity, enabling reactions at lower catalyst loadings and milder conditions.

Aryl BromidePalladium PrecatalystLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisoleXPhos Pd G3 (1 mol%)XPhosK₃PO₄Dioxane/H₂O80496
2-BromotolueneSPhos Pd G2 (2 mol%)SPhosCs₂CO₃THF/H₂O80694
1-Bromo-4-fluorobenzeneRuPhos Pd G3 (1.5 mol%)RuPhosK₃PO₄t-BuOH/H₂O100591

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium precatalysts.

Protocol 1: General Procedure using Pd(PPh₃)₄
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂
  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The residue is purified by silica gel column chromatography.

Protocol 3: General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: The vial is sealed with a cap containing a septum and purged with argon.

  • Solvent Addition: Anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.

  • Reaction: The mixture is stirred at 80 °C for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation pdi_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pdi_biaryl boronate_complex [Ar-B(OH)₃]⁻ boronate_complex->transmetalation base Base (e.g., K₂CO₃) base->boronate_complex Activation boronic_acid Ar'B(OH)₂ aryl_halide Ar-X aryl_halide->oxidative_addition product Ar-Ar' reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product pdi_biaryl->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring and Work-up cluster_purification Purification setup 1. Assemble and Flame-Dry Glassware reagents 2. Weigh Reagents: - Aryl Halide - Boronic Acid - Base setup->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 4. Add Degassed Solvents inert->solvent catalyst 5. Add Palladium Precatalyst solvent->catalyst heat 6. Heat and Stir catalyst->heat monitor 7. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 8. Aqueous Work-up (Extraction, Washing, Drying) monitor->workup concentrate 9. Concentrate Crude Product workup->concentrate purify 10. Purify by Column Chromatography concentrate->purify final_product Final Product purify->final_product Isolated Product

A Comparative Guide to the Validation of Synthetic Routes Utilizing 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes utilizing 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in the synthesis of biologically active compounds. We will explore its performance in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, comparing it with alternative boronic acids. This guide includes experimental data, detailed protocols, and visualizations of relevant signaling pathways to aid in the selection of optimal synthetic strategies.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the aryl boronic acid can significantly influence the reaction's efficiency. Generally, electron-donating groups enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex effect.

Below is a comparison of this compound with other substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole.

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (representative)
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80295
4-Carboxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001692
3-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O1001278

Performance Comparison in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. This reaction is typically catalyzed by copper complexes and can often be performed under milder conditions than related palladium-catalyzed reactions.

Here, we compare the performance of this compound with other boronic acids in the Chan-Lam N-arylation of aniline.

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Cu(OAc)₂PyridineCH₂Cl₂2548~75 (representative)
Phenylboronic acidCu(OAc)₂2,6-LutidineCH₂Cl₂252491[1]
4-Methoxyphenylboronic acidCu(OAc)₂PyridineCH₂Cl₂254888
3-Nitrophenylboronic acidCu(OAc)₂PyridineCH₂Cl₂257265

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • To a flame-dried flask, add the aryl halide, this compound, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Chan-Lam N-Arylation

Materials:

  • Amine or Phenol (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a flask, add the amine or phenol, this compound, copper catalyst, and base.

  • Add the solvent and stir the reaction mixture at room temperature, open to the air.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Reaction Workflows and Signaling Pathways

The biaryl amide and ether motifs synthesized using this compound are prevalent in a variety of biologically active molecules, including inhibitors of key signaling pathways implicated in disease.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Process Suzuki-Miyaura Cross-Coupling A->Process B Aryl Halide (Ar-X) B->Process Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Process Base Base (e.g., K2CO3) Base->Process Solvent Solvent (e.g., Toluene/H2O) Solvent->Process Product Biaryl Amide Product Process->Product

Caption: A logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Workflow Chan-Lam Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Process Chan-Lam Cross-Coupling A->Process B Amine (R-NH2) or Phenol (R-OH) B->Process Catalyst Cu Catalyst (e.g., Cu(OAc)2) Catalyst->Process Base Base (e.g., Pyridine) Base->Process Solvent Solvent (e.g., CH2Cl2) Solvent->Process Product N-Aryl Amide or Aryl Ether Product Process->Product

Caption: A logical workflow of the Chan-Lam cross-coupling reaction.

Many biaryl amides synthesized through these routes have been identified as potent inhibitors of signaling pathways critical in immunology and oncology.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cells TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORgt RORγt STAT3->RORgt activates IL17 IL-17 RORgt->IL17 promotes transcription Inflammation Inflammation IL17->Inflammation Inhibitor Biaryl Amide Inhibitor (from Suzuki Coupling) Inhibitor->RORgt

Caption: Inhibition of the RORγt signaling pathway by biaryl amides.

The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer, making it a prime target for drug development.[2]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Biaryl Amide Inhibitor (from Suzuki Coupling) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by biaryl amides.

References

Assessing Ligand Efficiency in Suzuki-Miyaura Coupling with 3-(N-Methylaminocarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of ligand complexed to the palladium catalyst is paramount, profoundly influencing reaction yield, rate, and selectivity. This guide provides a comparative assessment of various phosphine-based ligands for the Suzuki-Miyaura coupling of 3-(N-Methylaminocarbonyl)phenylboronic acid with a representative aryl bromide, offering insights into their relative performance based on established trends in Suzuki-Miyaura chemistry.

Performance Comparison of Common Ligands

The efficiency of a Suzuki-Miyaura coupling reaction is critically dependent on the ligand coordinated to the palladium catalyst. Below is a summary of the performance of several commonly employed phosphine ligands in the coupling of this compound with 4-bromoanisole. The data, presented in Table 1, is representative of typical outcomes and is intended to guide ligand selection.

LigandCatalyst PrecursorLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Triphenylphosphine (PPh₃) Pd(PPh₃)₄Monodentate Phosphine2K₂CO₃Toluene/H₂O1001275-85
Tricyclohexylphosphine (PCy₃) Pd₂(dba)₃Monodentate Phosphine1.5K₃PO₄Dioxane80885-95
Tri-tert-butylphosphine (P(t-Bu)₃) Pd₂(dba)₃Monodentate Phosphine1.5K₃PO₄DioxaneRT-806>95
SPhos SPhos PrecatalystBuchwald Ligand (Biarylphosphine)1Cs₂CO₃Toluene1004>98
XPhos XPhos PrecatalystBuchwald Ligand (Biarylphosphine)1K₃PO₄t-BuOH804>98

Table 1: Comparative Performance of Phosphine Ligands. The table summarizes the typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound and 4-bromoanisole using different phosphine ligands. Yields are based on the aryl bromide as the limiting reagent.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction are provided below. These protocols are general and may require optimization for different substrates.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Specific Protocol using SPhos Precatalyst:
  • In a glovebox, a vial is charged with this compound (107 mg, 0.6 mmol), 4-bromoanisole (94 mg, 0.5 mmol), cesium carbonate (Cs₂CO₃, 326 mg, 1.0 mmol), and SPhos precatalyst (9.8 mg, 0.01 mmol, 2 mol%).

  • The vial is sealed with a Teflon-lined cap.

  • Outside the glovebox, 2.5 mL of degassed toluene is added via syringe.

  • The reaction mixture is stirred at 100 °C for 4 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for ligand screening are illustrated below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X-L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'-L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Figure 1: Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the palladium-catalyzed cross-coupling reaction.

Ligand_Screening_Workflow cluster_workflow Ligand Screening Experimental Workflow start Define Reaction: This compound + Aryl Halide ligand_selection Select Candidate Ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) start->ligand_selection reaction_setup Parallel Reaction Setup (Varying Ligands) ligand_selection->reaction_setup optimization Optimize Conditions (Base, Solvent, Temp.) reaction_setup->optimization analysis Reaction Monitoring & Analysis (TLC, LC-MS, GC) optimization->analysis results Tabulate & Compare Yields analysis->results conclusion Identify Optimal Ligand results->conclusion

Figure 2: Ligand Screening Workflow. A schematic representation of the process for identifying the most effective ligand for the coupling reaction.

A Comparative Guide to the Green Chemistry Aspects of 3-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of sustainable and environmentally benign methodologies is paramount. This guide provides a comprehensive evaluation of the green chemistry aspects of 3-(N-Methylaminocarbonyl)phenylboronic acid, a versatile reagent in palladium-catalyzed cross-coupling reactions. Its performance is objectively compared with common alternatives, supported by available experimental data, to inform reagent selection for greener synthetic strategies.

Executive Summary

This compound is a valuable building block for the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura coupling reaction. This guide examines its green chemistry profile by analyzing its synthesis, application in a representative coupling reaction, and comparison with alternative boron reagents such as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates. Key green chemistry metrics, including Atom Economy, Process Mass Intensity (PMI), and E-Factor, are evaluated to provide a quantitative assessment of the environmental impact of these reagents. While boronic acids offer high reactivity and atom economy in their standalone form, alternatives like MIDA boronates present advantages in stability, handling, and potential for greener workups.

Synthesis of this compound: A Green Perspective

A potential synthetic pathway for this compound could start from 3-bromo-N-methylbenzamide. This method, while effective, often involves cryogenic conditions and the use of pyrophoric organolithium reagents, which pose safety and energy consumption concerns. The workup typically requires large volumes of solvent for extraction and purification by chromatography, contributing to a higher Process Mass Intensity (PMI).

Proposed Synthesis Pathway:

3-Bromo-N-methylbenzamide 3-Bromo-N-methylbenzamide Intermediate_1 Intermediate_1 3-Bromo-N-methylbenzamide->Intermediate_1 1. n-BuLi, THF, -78 °C This compound This compound Intermediate_1->this compound 2. B(OMe)3 3. H3O+

Caption: Proposed synthesis of this compound.

A greener alternative for the synthesis of boronic acids involves the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂). This method avoids the use of cryogenic temperatures and organolithium reagents, often leading to a more favorable environmental profile.

Comparative Performance in Suzuki-Miyaura Coupling

To evaluate the green aspects of this compound in a common application, we will consider a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Boronic_Acid This compound Coupled_Product 3-(N-Methylaminocarbonyl)-4'-methoxybiphenyl Boronic_Acid->Coupled_Product Pd Catalyst, Base, Solvent Aryl_Halide 4-Bromoanisole Aryl_Halide->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

The following tables summarize a comparison of this compound with two common alternatives: a corresponding MIDA boronate and a potassium trifluoroborate salt, based on typical literature-reported data for similar Suzuki-Miyaura reactions.

Table 1: Comparison of Reagent Properties and Stability

FeatureThis compoundAryl MIDA BoronatePotassium Aryltrifluoroborate
Physical State Typically solidCrystalline solidCrystalline solid
Stability Prone to dehydration and protodeboronation[1]High; stable to air, moisture, and chromatography[2]High; stable to air and moisture[1]
Handling Can be challenging due to instabilityEasy to handle and weigh accuratelyEasy to handle
Purification Often used without further purificationCan be purified by chromatographyCan be purified by recrystallization

Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling with 4-Bromoanisole

ParameterThis compound (Hypothetical)Aryl MIDA BoronatePotassium Aryltrifluoroborate
Typical Yield 85-95%90%[2]Good yields reported[3]
Reaction Conditions 80-100 °C, 2-12 hRoom Temperature to 40 °C, 12 h[2]85-100 °C, 24 h[3]
Solvent System Toluene/Water, Dioxane/WaterWater[2]Toluene/Water[3]
Base K₂CO₃, Cs₂CO₃Triethylamine[2]K₂CO₃, Cs₂CO₃
Catalyst Loading 1-3 mol% Pd2-4 mol% Pd[2]5 mol% Pd[3]

Table 3: Green Chemistry Metrics Comparison (Illustrative)

MetricThis compoundAryl MIDA BoronatePotassium Aryltrifluoroborate
Atom Economy (Reagent) HighModerate (includes MIDA ligand)Moderate (includes KF and BF₃)
Process Mass Intensity (PMI) Moderate to High (solvent-intensive workup)Potentially Low (aqueous workup)Moderate (solvent-intensive workup)
E-Factor Moderate to HighLow (approaching zero with aqueous protocol)[2]Moderate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid

To a mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added a degassed solution of a base (e.g., 2 M K₂CO₃, 2.0 mL) and an organic solvent (e.g., toluene, 10 mL). The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with Aryl MIDA Boronate in Water

In a vial, the aryl halide (1.0 mmol), the aryl MIDA boronate (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.02-0.04 mmol), and a surfactant (if necessary) are combined in water. Triethylamine (3.0 mmol) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.[2] The product often precipitates from the reaction mixture and can be isolated by simple filtration, washed with water, and dried.[2] This procedure significantly reduces the use of organic solvents for both the reaction and purification.

Green Chemistry Evaluation

Atom Economy: Boronic acids themselves have a high atom economy as the boron-containing byproduct is boric acid, which has a low molecular weight. However, when considering the entire synthesis of the boronic acid, the atom economy can be lower. MIDA boronates and potassium trifluoroborates have lower intrinsic atom economies due to the mass of the protecting/stabilizing groups which are ultimately not incorporated into the final product.

Process Mass Intensity (PMI) and E-Factor: The major contributor to the PMI and E-Factor in many chemical processes is the use of solvents, both in the reaction and during workup and purification.

  • This compound: Traditional Suzuki-Miyaura reactions using boronic acids often employ organic solvents and require extractive workups and chromatographic purification, leading to a significant amount of solvent waste and thus a higher PMI and E-Factor.

  • Aryl MIDA Boronates: A key advantage of MIDA boronates is their compatibility with aqueous reaction conditions.[2] The ability to perform the reaction in water and isolate the product by filtration can dramatically reduce the PMI and E-Factor, bringing them closer to the ideal value of 1 and 0, respectively.[2]

  • Potassium Aryltrifluoroborates: While offering enhanced stability, reactions with trifluoroborates typically still require organic solvents and standard workup procedures, resulting in PMI and E-Factor values comparable to or slightly better than those for boronic acids.

Safety and Handling: Boronic acids can be unstable, which presents handling and storage challenges.[1] MIDA boronates and potassium trifluoroborates are generally stable, crystalline solids that are easier and safer to handle.[1][2]

Workflow and Downstream Processing:

cluster_boronic_acid Boronic Acid Workflow cluster_mida_boronate MIDA Boronate Workflow BA_Reaction Reaction in Organic Solvent BA_Workup Aqueous Extraction BA_Reaction->BA_Workup BA_Purification Column Chromatography BA_Workup->BA_Purification MIDA_Reaction Reaction in Water MIDA_Isolation Filtration MIDA_Reaction->MIDA_Isolation

Caption: Comparative experimental workflows.

Conclusion and Recommendations

The choice of boron reagent for Suzuki-Miyaura cross-coupling has significant implications for the greenness of a synthetic process. While this compound is a reactive and atom-economical reagent in its own right, its potential instability and the reliance on traditional, solvent-heavy reaction and workup protocols can lead to a less favorable environmental profile.

For researchers and drug development professionals aiming to develop more sustainable synthetic routes, aryl MIDA boronates present a compelling alternative. Their enhanced stability, ease of handling, and, most importantly, their amenability to aqueous reaction conditions that allow for simple filtration-based isolation, can drastically reduce the environmental impact of the Suzuki-Miyaura coupling. This leads to significantly lower PMI and E-Factor values, aligning with the principles of green chemistry.

Potassium aryltrifluoroborates also offer advantages in terms of stability but do not typically enable the same level of process simplification and waste reduction as MIDA boronates in aqueous media.

Therefore, for new process development, a thorough evaluation of MIDA boronates as a direct replacement for boronic acids is highly recommended. While the initial synthesis of the MIDA boronate adds a step, the downstream benefits in terms of simplified purification, reduced solvent waste, and improved process safety and robustness can lead to an overall greener and more efficient manufacturing process.

References

Performance of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of solvent system is a critical parameter influencing the outcome of synthetic reactions. This guide provides a comprehensive comparison of the performance of 3-(N-Methylaminocarbonyl)phenylboronic acid in various solvent systems, focusing on its solubility, stability, and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. While direct quantitative data for this specific boronic acid is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and general principles to provide a robust framework for solvent selection and reaction optimization.

Solubility Profile

The solubility of a boronic acid is paramount for achieving homogeneous reaction conditions and maximizing reaction rates. Based on studies of phenylboronic acid and its substituted derivatives, the solubility of this compound is expected to be highest in polar aprotic and protic solvents. The presence of the N-methylaminocarbonyl group, capable of hydrogen bonding, likely enhances its solubility in solvents like alcohols and ethers.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsEstimated SolubilityRationale & Supporting Data for Analogues
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherHigh Phenylboronic acid exhibits high solubility in ethers.[1][2] The polar nature of the ether oxygen can interact favorably with the boronic acid moiety.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)High Phenylboronic acid is soluble in ethanol.[3] Protic solvents can engage in hydrogen bonding with both the boronic acid and the amide group, facilitating dissolution.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)High to Moderate DMF is a common solvent for Suzuki-Miyaura reactions involving phenylboronic acids, suggesting good solubility.[4]
Ketones Acetone, Methyl ethyl ketone (MEK)High to Moderate Phenylboronic acid shows high solubility in ketones.[1][2]
Halogenated Dichloromethane (DCM), ChloroformModerate Phenylboronic acid has moderate solubility in chloroform.[1][2]
Aromatic Hydrocarbons Toluene, XyleneLow Generally, boronic acids have lower solubility in nonpolar aromatic solvents.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low Phenylboronic acid is poorly soluble in hexanes.[3]
Water H₂OLow to Moderate The amide group may slightly increase water solubility compared to unsubstituted phenylboronic acid. However, boronic acids are generally not highly water-soluble.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block in the synthesis of complex molecules, including potent kinase inhibitors such as PI3K inhibitors. The efficiency of its coupling in Suzuki-Miyaura reactions is highly dependent on the solvent system.

Solvent Effects on Reaction Yield

The choice of solvent can significantly impact the yield of Suzuki-Miyaura reactions. Polar aprotic solvents, often in combination with water, are frequently employed to facilitate the dissolution of both the boronic acid and the inorganic base, and to promote the catalytic cycle.

Table 2: Comparative Yields of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids in Various Solvent Systems

Aryl HalideBoronic AcidSolvent SystemBaseCatalystYield (%)Reference
4-BromoanisolePhenylboronic AcidTolueneK₃PO₄Pd(OAc)₂/SPhos95[5]
4-BromoanisolePhenylboronic Acid1,4-Dioxane/H₂OK₂CO₃Pd(PPh₃)₄80[6]
4-ChlorotoluenePhenylboronic AcidTolueneK₃PO₄Pd(OAc)₂/SPhos85[5]
4-ChlorotoluenePhenylboronic Acid1,4-Dioxane/H₂OK₂CO₃Pd(PPh₃)₄65[6]
4-BromoacetophenonePhenylboronic AcidDMF/H₂O (3:2)K₂CO₃Nano-Pd99[4]
4-BromobenzaldehydePhenylboronic AcidDMF/H₂O (3:2)K₂CO₃Nano-Pd98[4]
4-BromonitrobenzenePhenylboronic AcidDMF/H₂O (3:2)K₂CO₃Nano-Pd96[4]

Based on the data for analogous reactions, solvent systems such as 1,4-dioxane/water and DMF/water are expected to provide high yields for the Suzuki-Miyaura coupling of this compound. The aqueous component is often crucial for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and facilitating the transmetalation step of the catalytic cycle.

Stability Considerations

The stability of boronic acids in the reaction medium is another critical factor. While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of strong acids or bases. The choice of a suitable solvent and base combination is therefore important to minimize this side reaction. The amide functionality in this compound is generally stable under typical Suzuki-Miyaura reaction conditions.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.

  • Add the solvent system and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide (R-X) pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OR')_2) pd2_complex->transmetalation Boronic Acid (Ar-B(OR')_2) Base pd2_biaryl R-Pd(II)L_n-Ar transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Biaryl Product (R-Ar) Solvent_Selection_Workflow start Start: Select Solvent System solubility Solubility of Reactants (Boronic Acid, Aryl Halide, Base) start->solubility polarity Solvent Polarity (Protic vs. Aprotic) start->polarity boiling_point Boiling Point & Reaction Temperature start->boiling_point stability Reactant & Catalyst Stability start->stability optimization Reaction Optimization (Screening of Solvent Mixtures) solubility->optimization polarity->optimization boiling_point->optimization stability->optimization end End: Optimal Solvent System optimization->end

References

Navigating Stability: A Comparative Analysis of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of functionalized phenylboronic acids is paramount for their successful application in fields ranging from diagnostics to therapeutics. This guide provides an objective comparison of the stability of various functionalized phenylboronic acids, supported by experimental data and detailed methodologies, to aid in the selection of appropriate derivatives for specific applications.

Phenylboronic acids are prized for their unique ability to reversibly bind with 1,2- and 1,3-diols, a property that has been extensively leveraged in the design of sensors, drug delivery systems, and as synthetic intermediates. However, their utility is often dictated by their stability under physiological and experimental conditions. The two primary degradation pathways that compromise the integrity of phenylboronic acids are protodeboronation, the cleavage of the carbon-boron bond by a proton source, and oxidative degradation, particularly in the presence of reactive oxygen species (ROS).

The stability of a phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. These functional groups can modulate the electronic properties of the boronic acid moiety, thereby affecting its susceptibility to degradation. This guide delves into a comparative analysis of these stability aspects, offering a clear overview of how different functionalizations impact the robustness of this important class of molecules.

Comparative Stability Data

The stability of functionalized phenylboronic acids can be quantitatively assessed through several key parameters, including their acid dissociation constant (pKa), stability constants with diols, and the rates of their degradation reactions. The following tables summarize these parameters for a selection of commonly used phenylboronic acid derivatives.

Table 1: Acidity Constants (pKa) of Substituted Phenylboronic Acids

The pKa of a phenylboronic acid is a critical determinant of its interaction with diols, as the boronate form is the reactive species. Electron-withdrawing groups generally lower the pKa, increasing the concentration of the boronate anion at physiological pH.

SubstituentPositionpKaReference
-H-8.83[1]
-CH3para9.05[2]
-OCH3para9.24[2]
-Clpara8.15[2]
-NO2para7.23[2]
-Fpara8.68[3]
-CF3para7.86[4]
-CHOortho-[5]
-CHOpara7.7[6]
2,6-difluoro--[7]
3,5-dinitro--[7]
Table 2: Stability Constants for Boronate Ester Formation with Diols

The stability of the boronate ester complex is crucial for applications involving diol recognition. This is often expressed as a stability or binding constant (Kobs).

Phenylboronic Acid DerivativeDiolStability Constant (log Kobs)ConditionsReference
Phenylboronic acidTiron3.6pH 7.4[2]
4-Nitrophenylboronic acidTiron4.5pH 7.4[2]
4-Methoxyphenylboronic acidTiron3.4pH 7.4[2]
Table 3: Comparative Rates of Protodeboronation

Protodeboronation is a significant degradation pathway, especially under basic conditions. The rate of this reaction is highly dependent on the electronic nature of the substituents.

Phenylboronic Acid DerivativeHalf-life (t1/2)ConditionsReference
2,6-Difluorophenylboronic acid~5 spH > 13, 70 °C, aq. dioxane[8]
Phenylboronic acid--
3,5-Dinitrophenylboronic acidOrders of magnitude more stable than polyfluorinated derivativespH > 13, 70 °C, aq. dioxane[7]
3-Thienylboronic acidRate maximum at pH = pKa70 °C, 50% aq. dioxane[9]
p-Anisylboronic acidRate maximum at pH = pKa70 °C, 50% aq. dioxane[9]
Table 4: Oxidative Stability of Phenylboronic Acid Derivatives

Oxidative degradation is a critical concern in biological applications where reactive oxygen species are present. The rate of oxidation can be monitored to assess the relative stability of different derivatives.

CompoundSecond-order rate constant (k_obs) with H2O2 (M⁻¹s⁻¹)ConditionsReference
Phenylboronic acid (PBA)49pH dependent[10]
Benzoxaborole (BL)4.2pH dependent[10]
Boralactone (BOL)9.7pH dependent[10]
Benzoxaborinine (BN)59pH dependent[10]

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental protocols for key stability assays are provided below.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the undissociated boronic acid and the boronate anion.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).

  • Preparation of Stock Solution: Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1-5 mM.

  • Sample Preparation: For each pH buffer, add a small aliquot of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a wavelength where the spectral difference between the acidic and basic forms is maximal against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Assessment of Oxidative Stability

This protocol describes a method to monitor the degradation of phenylboronic acids in the presence of a common reactive oxygen species, hydrogen peroxide.

  • Reagent Preparation: Prepare a stock solution of the phenylboronic acid derivative and a stock solution of hydrogen peroxide (H₂O₂) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation: In a temperature-controlled cuvette, mix the boronic acid solution with the H₂O₂ solution to initiate the reaction. Final concentrations should be in the micromolar to millimolar range, depending on the reactivity of the boronic acid.

  • Monitoring the Reaction: Monitor the decrease in the absorbance of the phenylboronic acid or the increase in the absorbance of the corresponding phenol product over time using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at various time points, the reaction quenched (e.g., by adding a scavenger like sodium sulfite), and the samples analyzed by HPLC.

  • Data Analysis: Plot the concentration of the phenylboronic acid versus time. Determine the initial rate of the reaction or fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to obtain the rate constant of degradation.

Protocol 3: Monitoring Protodeboronation by HPLC

This protocol allows for the quantification of the rate of protodeboronation by separating the parent boronic acid from its protodeboronated product.

  • Reaction Setup: Prepare a solution of the phenylboronic acid derivative in a buffered aqueous solution at the desired pH and temperature. For accelerated studies, elevated temperatures and higher pH values are often used.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an acidic solution to lower the pH and halt the base-catalyzed protodeboronation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A suitable method will separate the phenylboronic acid from its corresponding protodeboronated arene. A C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a common starting point.

  • Data Analysis: Quantify the peak areas of the phenylboronic acid and the protodeboronated product. Plot the percentage of the remaining phenylboronic acid against time and fit the data to a kinetic model to determine the rate constant and half-life of the protodeboronation reaction.

Visualizing Stability Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a general experimental workflow for assessing the stability of functionalized phenylboronic acids.

G General Workflow for Phenylboronic Acid Stability Assessment cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis PBA Functionalized Phenylboronic Acid pKa pKa Determination (UV-Vis) PBA->pKa Oxidation Oxidative Stability (UV-Vis or HPLC) PBA->Oxidation Protodeboronation Protodeboronation (HPLC or NMR) PBA->Protodeboronation Buffer Buffer Preparation (Varying pH) Buffer->pKa Buffer->Oxidation Buffer->Protodeboronation ROS ROS Source (e.g., H2O2) ROS->Oxidation pKa_data pKa Value pKa->pKa_data Kinetics_data Rate Constants (k) Half-life (t1/2) Oxidation->Kinetics_data Protodeboronation->Kinetics_data Comparison Comparative Stability Profile pKa_data->Comparison Kinetics_data->Comparison

Caption: Workflow for assessing the stability of functionalized phenylboronic acids.

G Degradation Pathways of Phenylboronic Acids cluster_protodeboronation Protodeboronation cluster_oxidation Oxidative Degradation PBA Ar-B(OH)2 Boronate Ar-B(OH)3- PBA->Boronate + OH- Arene Ar-H + B(OH)3 Boronate->Arene + H+ PBA_ox Ar-B(OH)2 Peroxo Ar-B(OH)2(OOH)- PBA_ox->Peroxo + H2O2 Phenol Ar-OH + B(OH)3 Peroxo->Phenol Rearrangement & Hydrolysis

Caption: Key degradation pathways of phenylboronic acids.

By providing a consolidated resource of comparative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to make informed decisions in the design and application of functionalized phenylboronic acids, ultimately accelerating innovation in drug development and beyond.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(N-Methylaminocarbonyl)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 3-(N-Methylaminocarbonyl)phenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[1][2][3]
Body Protection A lab coat or chemical-resistant apron to prevent skin contact.[1][2][3]
Respiratory Protection A NIOSH-approved respirator is recommended, especially if handling the compound as a powder or if there is a risk of generating dust.[1][3]
Hazard Summary

This compound is classified as a hazardous substance. Understanding its specific hazards is essential for safe handling and disposal.[4]

Hazard ClassificationCategoryHazard Statement
Acute oral toxicity 4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation.[4]
Specific target organ toxicity - (single exposure) 3H335: May cause respiratory irritation.[4]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Waste Segregation and Collection:
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.

Solid Waste Disposal:
  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, pipette tips, and weighing boats, must be collected and disposed of as hazardous waste.[1][2]

  • Collection: Place all contaminated solid materials into a designated, sealed, and clearly labeled hazardous waste container.[1][2]

Liquid Waste Disposal:
  • Solutions: Collect all solutions containing this compound in a compatible, sealed, and properly labeled hazardous waste container.

  • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[2]

Disposal of Empty Containers:
  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3][5]

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] After triple-rinsing, the container can be managed for recycling or disposal in accordance with institutional and local regulations.[7]

Spill Management:
  • Immediate Action: In the event of a spill, evacuate the area and ensure it is well-ventilated.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, sealed container for disposal.[4][8][9] For liquid spills, use an inert absorbent material to contain and collect the spill.[3]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

Waste Storage and Pickup:
  • Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[2][3]

  • Pickup: Follow your institution's specific procedures to arrange for the pickup and final disposal of the hazardous waste by a licensed contractor.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: Generation of Waste (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Place in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store_waste->ehs_pickup end End of Process ehs_pickup->end

References

Personal protective equipment for handling 3-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(N-Methylaminocarbonyl)phenylboronic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, including operational procedures and disposal plans to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause significant irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed.[1]

Hazard ClassificationCategoryHazard Statement
Acute Oral Toxicity4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets for this compound and related compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects eyes from dust particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4][5]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.[3][4]Protects skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][5]Minimizes the risk of respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4][5]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[4][5]

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[4]

  • Handle in accordance with good industrial hygiene and safety practice.[1][2]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

  • Clean the work area to remove any residual chemical.

  • Contaminated PPE should be considered hazardous waste and disposed of accordingly.[4][5]

Emergency First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

1. Waste Collection:

  • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]

  • Contaminated materials such as filter paper or gloves should also be placed in a sealed and labeled container for hazardous waste disposal.[3]

2. Disposal Method:

  • Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain unless explicitly permitted by your institution and local authorities for neutralized, small quantities.[7][8]

  • For larger quantities, arrange for disposal through a certified hazardous waste facility.[7]

3. Spill Cleanup:

  • In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

  • Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][9]

  • Ensure the area is well-ventilated.[5]

Workflow for Safe Handling and Disposal

A Preparation - Access safety shower/eyewash - Work in fume hood - Clean workspace B Don PPE - Goggles/Face shield - Nitrile gloves - Lab coat - Respirator (if needed) A->B Proceed when ready C Handling - Keep container closed - Avoid dust generation - Use appropriate tools B->C Fully equipped D Post-Handling - Wash hands thoroughly - Clean work area - Doff PPE C->D Task complete G Spill/Emergency - Evacuate non-essential personnel - Contain spill with inert material - Follow first aid procedures C->G If spill occurs E Waste Collection - Collect solids & contaminated materials - Use labeled, sealed containers D->E Segregate waste F Disposal - Follow local regulations - Use certified hazardous waste facility E->F Ready for disposal G->E Collect spill waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.